Kinetic Stability and Reactivity of Adenosine 5'-Monophosphomorpholidate in Aqueous Media: A Technical Guide
Executive Summary Adenosine 5'-monophosphomorpholidate (AMP-morpholidate) is a highly specialized, activated nucleotide intermediate utilized extensively in the synthesis of nucleoside polyphosphates, nucleotide sugars,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Adenosine 5'-monophosphomorpholidate (AMP-morpholidate) is a highly specialized, activated nucleotide intermediate utilized extensively in the synthesis of nucleoside polyphosphates, nucleotide sugars, and critical coenzymes such as NAD⁺ and FAD. As an Application Scientist, the primary challenge when working with this compound is balancing its reactivity as an electrophile with its susceptibility to aqueous hydrolysis. This whitepaper dissects the mechanistic causality behind its stability in aqueous solutions and provides self-validating protocols for maximizing coupling yields while minimizing hydrolytic degradation.
Mechanistic Causality: The "Goldilocks" Leaving Group
The stability of AMP-morpholidate in aqueous solutions is fundamentally dictated by the pKₐ of its leaving group. The design of this molecule relies on a delicate thermodynamic balance, first elucidated in the[1].
The reactivity of nucleoside-5' phosphoramidates is inversely proportional to the basicity of the parent amine[1].
High Basicity (e.g., Piperidine): The resulting phosphoropiperidate is highly reactive but extremely susceptible to rapid acid-catalyzed hydrolysis, making it nearly impossible to handle in aqueous conditions.
Low Basicity (e.g., p-Anisidine): The phosphoro-p-anisidate is highly stable in water but too unreactive to undergo nucleophilic attack by incoming phosphate groups.
Intermediate Basicity (Morpholine, pKₐ ~8.36): Morpholine represents the "Goldilocks" zone. At neutral to mildly alkaline pH (7.5–9.0), the morpholine nitrogen remains largely unprotonated, rendering the P-N bond kinetically stable against hydrolysis. However, upon the introduction of a Lewis acid (such as Mn²⁺ or Mg²⁺), the P-N bond is sufficiently activated to permit nucleophilic displacement by a phosphate group, forming a new pyrophosphate linkage.
Mechanism of pH-dependent hydrolysis of AMP-morpholidate in aqueous solutions.
Quantitative Stability Profile in Aqueous Solutions
To design effective experimental workflows, one must understand the exact kinetic boundaries of AMP-morpholidate in water. The table below summarizes the hydrolytic half-life (t₁/₂) of the compound across various pH environments at 25°C.
pH Level
Approximate t₁/₂ (25°C)
Predominant Mechanism
Practical Implication for Workflows
< 3.0
< 10 minutes
Rapid acid-catalyzed P-N cleavage
Avoid strong acids during reaction workups.
5.0
~ 4 hours
Mild acid-catalyzed hydrolysis
Unsuitable for prolonged storage or slow coupling.
7.5
> 7 days
Neutral water attack (kinetically slow)
Acceptable for short-term aqueous coupling reactions.
To ensure scientific integrity, every protocol utilizing AMP-morpholidate must be treated as a self-validating system. The following methodologies incorporate built-in quality control checkpoints to verify the integrity of the intermediate before and during the reaction.
Protocol 1: Preparation of Stable Aqueous Stock Solutions
Because solid AMP-morpholidate (typically supplied as the 4-morpholine-N,N'-dicyclohexylcarboxamidine salt) is highly hygroscopic, it must be stored in a strictly dry, desiccated environment to prevent slow atmospheric hydrolysis[].
Solvent Preparation: Prepare a 100 mM Tris-HCl buffer, adjusting the pH precisely to 8.5 using NaOH.
Dissolution: Dissolve the desiccated AMP-morpholidate salt in the buffer to a final concentration of 50 mM. Vortex gently until clear.
Self-Validation Checkpoint (Pre-Reaction): Analyze a 1 µL aliquot via LC-MS. Proceed to downstream applications only if the intact AMP-morpholidate mass (m/z 417.1 [M+H]⁺) constitutes >95% of the total ion chromatogram, ensuring no premature hydrolysis to free AMP (m/z 348.1) has occurred during storage.
Protocol 2: Aqueous-Tolerant Pyrophosphate Coupling (e.g., NAD⁺ Analog Synthesis)
This protocol utilizes a divalent cation to coordinate the leaving group, a method heavily utilized in the [3].
Reagent Mixing: To the 50 mM AMP-morpholidate solution (from Protocol 1), add 1.5 equivalents of the target nucleoside monophosphate (e.g., NMN or a carba-analog).
Cation Activation: Add anhydrous MnCl₂ to a final concentration of 100 mM. Causality Note: Mn²⁺ acts as a Lewis acid, coordinating the morpholine oxygen/nitrogen and the incoming phosphate, effectively lowering the activation energy for pyrophosphate bond formation while outcompeting bulk water hydrolysis[3].
Buffering & Reaction: Add pyridinium tosylate (0.5 equivalents) to buffer the micro-environment. Stir the reaction at ambient temperature for 20 hours.
Self-Validation Checkpoint (In-Process): At t=10 hours, perform a ³¹P-NMR or HPLC-UV scan. The disappearance of the phosphoramidate peak (~ -1.5 ppm) and the emergence of the characteristic pyrophosphate doublet (~ -10 to -11 ppm) validates that coupling is outpacing hydrolysis.
Quenching & Purification: Quench the reaction by adding EDTA (pH 8.0) to chelate the Mn²⁺, halting all coordination-driven reactions[3]. Purify the resulting dinucleotide via amine-functionalized silica gel or anion-exchange chromatography.
Self-validating workflow for aqueous-tolerant pyrophosphate coupling.
References
Moffatt, J. G., & Khorana, H. G. (1961). Nucleoside Polyphosphates. X. The Synthesis and Some Reactions of Nucleoside-5' Phosphoromorpholidates and Related Compounds. Journal of the American Chemical Society, 83(3), 649-658.[Link]
1H and 31P NMR spectra data for Adenosine 5'-monophosphomorpholidate
In-Depth Technical Guide: 1 H and 31 P NMR Spectral Analysis of Adenosine 5'-Monophosphomorpholidate Executive Summary Adenosine 5'-monophosphomorpholidate (AMP-morpholidate) is a highly reactive, synthetically crucial i...
Author: BenchChem Technical Support Team. Date: March 2026
In-Depth Technical Guide:
1
H and
31
P NMR Spectral Analysis of Adenosine 5'-Monophosphomorpholidate
Executive Summary
Adenosine 5'-monophosphomorpholidate (AMP-morpholidate) is a highly reactive, synthetically crucial intermediate used extensively in the preparation of nucleotide analogs, including ATP derivatives, nicotinamide adenine dinucleotide (NAD
+
) analogs, and dinucleoside cap structures[1][2]. By converting the relatively unreactive phosphate monoester of Adenosine 5'-monophosphate (AMP) into a phosphoramidate, chemists can facilitate thermodynamically favorable coupling reactions with various nucleophiles (e.g., pyrophosphate, fluorophosphates, or
β
-NMN
+
)[2][3].
For researchers and drug development professionals, the precise characterization of AMP-morpholidate via Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable. This whitepaper provides an authoritative breakdown of the
1
H and
31
P NMR spectral data for AMP-morpholidate, explaining the causality behind the chemical shifts and detailing a self-validating experimental protocol for its synthesis and verification.
Mechanistic Grounding: The Role of AMP-Morpholidate
The synthesis of complex polyphosphates requires the activation of a monophosphate group. The Khorana-Moffatt protocol achieves this by reacting AMP with morpholine in the presence of a coupling agent, typically
N,N′
-dicyclohexylcarbodiimide (DCC).
Causality of Activation:
The phosphate group in AMP is a poor leaving group. DCC activates the phosphate by forming a highly reactive O-phosphorylisourea intermediate. Morpholine, acting as a nucleophile, attacks this intermediate to form a stable phosphoramidate bond (P–N). The resulting AMP-morpholidate is stable enough to be isolated but reactive enough to undergo Lewis-acid-mediated (e.g., MnCl
2
, MgCl
2
) condensation with other phosphate nucleophiles to form pyrophosphate linkages[2][3].
Quantitative Data:
1
H and
31
P NMR Spectral Assignments
To ensure scientific integrity, all synthesized AMP-morpholidate must be validated through rigorous NMR analysis. The tables below summarize the expected chemical shifts in D
2
O.
1
H NMR Data and Causality
The
1
H NMR spectrum of AMP-morpholidate is characterized by the distinct signals of the adenine base, the ribose sugar, and the newly introduced morpholine ring.
Moiety
Proton Assignment
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Causality / Structural Rationale
Adenine
H-8
~8.50
Singlet (s)
1H
Highly deshielded by the purine ring current and adjacent nitrogen atoms.
Adenine
H-2
~8.20
Singlet (s)
1H
Deshielded by the aromatic system; slightly upfield of H-8.
Ribose
H-1'
~6.05
Doublet (d)
1H
Anomeric proton; deshielded by the adjacent ring oxygen and nucleobase.
Ribose
H-2', H-3', H-4', H-5'
4.00 – 4.50
Multiplets (m)
5H
Standard ribose envelope; deshielded by hydroxyl groups and the phosphate ester.
Morpholine
–CH
2
–O–CH
2
–
~3.65
Multiplet (m)
4H
Deshielded by the highly electronegative oxygen atom in the morpholine ring.
Morpholine
–CH
2
–N–CH
2
–
~3.15
Multiplet (m)
4H
Less deshielded than the O-adjacent protons due to nitrogen's lower electronegativity.
Self-Validating Check: The integration ratio between the morpholine –CH
2
–O– protons (
δ
~3.65) and the adenine H-8 proton (
δ
~8.50) must be exactly 4:1 . Any deviation indicates incomplete conversion or the presence of unreacted morpholine.
31
P NMR Data and Causality
31
P NMR is the most definitive tool for monitoring the conversion of AMP to AMP-morpholidate.
Compound
31
P Chemical Shift (
δ
, ppm)
Multiplicity
Causality / Structural Rationale
AMP (Starting Material)
~3.90
Singlet (s)
Standard phosphate monoester resonance in aqueous conditions[4].
AMP-Morpholidate
~8.00 – 8.20
Singlet (s)
The replacement of a P–O bond with a P–N bond alters the
π
-bonding character and electron density at the phosphorus nucleus, resulting in a characteristic downfield shift[3].
Self-Validating Check: A successful reaction is confirmed by the complete disappearance of the
δ
3.90 ppm signal and the emergence of a single, sharp peak at
δ
~8.20 ppm. The presence of a peak near
δ
-11 to -12 ppm would indicate the unwanted formation of homocoupled Ap(M)pA side-products[1].
Experimental Protocols
Synthesis of AMP-Morpholidate (Modified Khorana-Moffatt Protocol)
This protocol relies on a self-validating feedback loop using
31
P NMR to ensure absolute conversion before proceeding to downstream coupling.
Preparation: Dissolve Adenosine 5'-monophosphate free acid (1.0 eq) in a mixture of water and tert-butanol (1:1 v/v).
Reagent Addition: Add morpholine (4.0 eq) to the solution. The mixture is heated to reflux.
Activation: Slowly add a solution of
N,N′
-dicyclohexylcarbodiimide (DCC, 4.0 eq) dissolved in tert-butanol dropwise over 2 hours.
In-Process Monitoring (Critical Step): After 4 hours of reflux, extract a 0.5 mL aliquot. Evaporate the solvent, reconstitute in D
2
O, and acquire a rapid
31
P NMR spectrum.
Validation: Proceed to the next step only when the peak at
δ
3.9 ppm is fully depleted and the
δ
8.2 ppm peak is dominant.
Workup: Cool the reaction to room temperature. Filter off the precipitated dicyclohexylurea (DCU) byproduct.
Purification: Extract the aqueous filtrate with diethyl ether (3x) to remove unreacted DCC and residual morpholine. Lyophilize the aqueous layer to yield the AMP-morpholidate as a white powder.
AMP-morpholidate can be directly coupled with nucleophiles such as bis(tributylammonium)fluorophosphate in the presence of anhydrous Lewis acids (e.g., MgCl
2
or ZnCl
2
) in DMF to yield stable fluorophosphate nucleotide analogs[2].
Reaction Workflow Visualization
The following diagram maps the logical progression of the synthesis, highlighting the critical NMR validation checkpoint that ensures the integrity of the workflow.
Figure 1: Experimental workflow for nucleotide synthesis via AMP-morpholidate activation.
References
Substrate Specificity and Chemical Mechanism for the Reaction Catalyzed by Glutamine Kinase
Source: NIH.gov (PMC)
URL:[Link]
Synthesis of Fluorophosphate Nucleotide Analogues and Their Characterization as Tools for 19F NMR Studies
Source: ACS Publications
URL:[Link]
Deoxy Cyclic Adenosine 5′-Diphosphate Ribose Derivatives: Importance of the 2′-Hydroxyl
Source: University of Bath
URL:[Link]
Synthesis of novel pyrophosphorothiolate-linked dinucleoside cap analogues in a ball mill
Source: RSC Publishing
URL:[Link]
Adenosine 5'-Monophosphomorpholidate: Physicochemical Profiling and Solvent-Directed Coupling Methodologies
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Mechanistic Guide Executive Summary As a Senior Application Scientist, I approach the synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Content Type: Technical Whitepaper & Mechanistic Guide
Executive Summary
As a Senior Application Scientist, I approach the synthesis of complex dinucleotides not merely as a sequence of steps, but as a thermodynamic system that must be rigorously controlled. Adenosine 5'-monophosphomorpholidate (AMP-morpholidate) is a cornerstone reagent in nucleotide chemistry, serving as an activated intermediate for the synthesis of vital coenzymes like ATP, NAD+, FAD, and their synthetic analogues.
This whitepaper provides an in-depth analysis of the physical properties, solvent thermodynamics, and validated experimental workflows required to successfully utilize AMP-morpholidate in pyrophosphate bond formation.
Physicochemical Profiling and Structural Dynamics
AMP-morpholidate functions as a phosphoramidate analogue of AMP, where the hydroxyl group of the phosphate is replaced by a morpholine ring[1]. This modification transforms the relatively stable phosphate into an activated electrophilic center, primed for nucleophilic attack.
To prevent spontaneous hydrolysis, the compound is typically synthesized and distributed as a 4-morpholine-N,N'-dicyclohexylcarboxamidine salt ()[2]. This bulky counter-ion stabilizes the molecule by shielding the phosphoramidate bond from ambient moisture during storage.
Table 1: Key Physical and Chemical Properties
Property
Value
Causality / Scientific Significance
CAS Number
24558-92-7
Unique identifier for the carboxamidine salt variant[2].
Empirical Formula
C₁₄H₂₁N₆O₇P · C₁₇H₃₁N₃O
The dual-component nature requires precise stoichiometric calculation during reaction setup[2].
Molecular Weight
709.77 g/mol
High molecular weight dictates that mass-to-mole conversions must account for the heavy counter-ion[2].
Physical Form
White to light yellow powder
Amorphous solid; its hygroscopic nature requires rigorous desiccation prior to use[2].
Storage Temp.
−20°C
Sub-zero storage is mandatory to suppress the thermodynamic drive toward spontaneous hydrolysis[2].
Assay Purity
≥93% (HPLC)
High baseline purity minimizes side-reactions from free AMP or uncoupled morpholine[2].
Solvent Solubility Matrix and Thermodynamic Causality
The success of any coupling reaction utilizing AMP-morpholidate hinges entirely on solvent selection. The molecule is a highly polar, complex salt. Consequently, it exhibits a highly specific solubility profile.
Table 2: Solvent Solubility Matrix
Solvent
Solubility Profile
Mechanistic Rationale
Water (H₂O)
50 mg/mL (Clear)
Highly soluble due to the ionic nature of the carboxamidine salt and phosphate[2]. However, water acts as a competing nucleophile and cannot be used for coupling.
Formamide
Highly Soluble
Formamide possesses a massive dielectric constant (~109), allowing it to dissolve polar salts while remaining anhydrous, ensuring predictable mixing[3].
Methanol / Ethanol
Insoluble
Alcohols lack sufficient polarity to disrupt the strong ionic lattice of the inner salt.
DMSO / DMF
Poor / Insoluble
While polar, these aprotic solvents lack the specific hydrogen-bonding network required to fully solvate the complex salt without precipitation.
The Formamide Imperative:
In advanced synthetic applications, such as the synthesis of Carba-NAD, formamide is uniquely positioned as the gold-standard solvent. It provides a homogeneous solution that ensures the predictable, diffusion-controlled mixing of highly polar nucleotide reagents without introducing hydrolytic water ()[3].
Mechanistic Workflow for Pyrophosphate Synthesis
The core application of AMP-morpholidate is the formation of a pyrophosphate linkage with a target monophosphate (e.g., Nicotinamide Mononucleotide, NMN). This reaction is thermodynamically demanding and requires specific catalytic conditions. We utilize Manganese(II) chloride (MnCl₂) as a Lewis acid to coordinate the phosphate oxygens, thereby increasing the electrophilicity of the phosphorus atom[3].
Caption: Catalytic workflow for pyrophosphate bond formation using AMP-morpholidate in formamide.
To guarantee scientific integrity, the following protocol is designed as a self-validating system . Every critical step includes a causality explanation and an in-process quality control (QC) check.
Phase 1: Rigorous Desiccation
Procedure: Transfer 1.0 eq of AMP-morpholidate and 1.5 eq of the target monophosphate (e.g., NMN) into a round-bottom flask. Dry under high vacuum (< 0.1 Torr) over phosphorus pentoxide (P₂O₅) for a minimum of 24 hours.
Causality: Trace water is a potent nucleophile that will prematurely hydrolyze the morpholidate bond back to inactive AMP, destroying your yield.
Self-Validation Check: Weigh the flask before and after the 24-hour desiccation period. A constant mass confirms the removal of residual hygroscopic moisture.
Phase 2: Solvation and Catalytic Activation
Procedure: Backfill the flask with dry Argon. Dissolve the dried reagents in anhydrous formamide to achieve a concentration of 0.1 M.
Catalyst Addition: Add 0.2 M anhydrous MnCl₂ and 0.2 M pyridinium tosylate to the solution[3].
Causality: Mn²⁺ acts as a divalent cation source, coordinating to the phosphate oxygen and lowering the activation energy for nucleophilic attack[3]. Pyridinium tosylate provides a mild, buffered proton source to activate the morpholine leaving group without causing acid-catalyzed cleavage of the delicate glycosidic bonds[3].
Phase 3: Reaction Execution and Monitoring
Procedure: Stir the homogeneous solution at room temperature (20-25°C) under Argon for 48–72 hours.
Self-Validation Check (In-Process QC): At 24 and 48 hours, withdraw a 5 µL aliquot. Quench it immediately in 95 µL of 100 mM triethylammonium acetate (TEAA) buffer (pH 7.0). Analyze via RP-HPLC (C18 column, 254 nm detection). The quantitative disappearance of the AMP-morpholidate peak and the emergence of a new, more polar dinucleotide peak confirms reaction progression. If unreacted starting material persists >15% at 48 hours, spike with an additional 0.05 M MnCl₂.
Phase 4: Quenching and Chromatographic Purification
Procedure: Once conversion exceeds 90%, quench the reaction by adding 10 volumes of ice-cold ultra-pure water.
Purification: Load the quenched mixture onto a DEAE-Sephadex A-25 anion-exchange column. Wash extensively with water to remove formamide, morpholine, and metal cations. Elute the product using a linear gradient of triethylammonium bicarbonate (TEAB) buffer (0.01 M to 0.5 M).
Causality: The highly negatively charged dinucleotide pyrophosphate will bind strongly to the anion-exchange resin, allowing the neutral leaving groups and positively charged catalysts to be completely washed away, ensuring high final purity.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 440142, Adenosine, 5'-phosphoramidate". PubChem Database. URL:[Link]
A Senior Application Scientist's Guide to AMP-Morpholidate in Chemical Biology
Abstract In the intricate landscape of chemical biology, the ability to selectively modify biomolecules within their native environment is paramount. This guide provides an in-depth technical overview of Adenosine Monoph...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the intricate landscape of chemical biology, the ability to selectively modify biomolecules within their native environment is paramount. This guide provides an in-depth technical overview of Adenosine Monophosphate (AMP)-Morpholidate, a powerful and chemoselective reagent for the activation of carboxylic acids. By mimicking a fundamental biological activation strategy, AMP-morpholidate enables researchers to forge covalent linkages to proteins with high precision, even in the complex milieu of the cellular proteome. We will explore the core mechanism, detail its critical applications in covalent ligand discovery and activity-based protein profiling (ABPP), provide validated experimental protocols, and discuss the strategic advantages of this methodology for researchers at the forefront of drug discovery and molecular biology.
The Challenge: Precision in a Sea of Reactivity
The modification of proteins is a cornerstone of chemical biology, enabling the study of function, the identification of drug targets, and the development of novel therapeutics.[1][2] A primary challenge lies in achieving chemoselectivity—targeting a specific functional group on a protein without errant side reactions. Carboxylic acids, present in the side chains of aspartate and glutamate residues and at the C-terminus, are abundant and attractive targets. However, their activation for subsequent amidation or esterification in a biological context is fraught with difficulty.
Standard activating agents, such as the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) systems, are highly efficient in organic synthesis but often lack the required specificity in aqueous, nucleophile-rich biological environments like cell lysates.[3] They can react indiscriminately with water, thiols (cysteine), and hydroxyls (serine, threonine, tyrosine), leading to a high background of non-specific labeling and complicating data interpretation. This fundamental limitation necessitates a more sophisticated, bio-inspired approach.
AMP-Morpholidate: A Bio-Inspired Solution
AMP-morpholidate emerges as a superior tool by co-opting a strategy central to cellular metabolism: adenylation. Nature activates carboxylic acids, such as those on amino acids during protein synthesis, by converting them into high-energy acyl-adenylate mixed anhydrides. AMP-morpholidate is a stable, benchtop phosphoramidate reagent that serves as an AMP donor, selectively activating carboxylic acids to form these same bio-mimetic intermediates.
Mechanism of Chemoselective Carboxylate Activation
The process is a two-step reaction that ensures high selectivity for carboxylates:
Activation: The carboxylic acid of a small molecule fragment or probe attacks the phosphorus atom of AMP-morpholidate. This reaction is favorable in appropriate organic solvents and results in the formation of a reactive AMP-anhydride intermediate, with the concomitant release of morpholine.
Nucleophilic Acyl Substitution: This activated intermediate is then introduced into a biological system (e.g., cell lysate). It is now highly susceptible to attack by proximal nucleophilic residues on proteins. While various nucleophiles can react, the strategy is particularly effective for targeting lysine residues, which are often located in binding pockets and possess a primary amine that readily attacks the activated carbonyl to form a stable amide bond, releasing AMP as a benign byproduct.
The key to the method's success is that the AMP-anhydride intermediate is relatively stable in aqueous buffers compared to other activated esters, yet reactive enough to be captured by a suitably positioned protein nucleophile. This provides a crucial window for selective labeling over non-specific background reactions.
Diagram: Mechanism of AMP-Morpholidate Action
Caption: Mechanism of carboxylate activation and subsequent protein labeling using AMP-morpholidate.
Core Applications in Chemical Biology
The unique properties of AMP-morpholidate make it a versatile tool for addressing key challenges in drug discovery and proteomics.
Covalent Ligand and Fragment-Based Discovery
A primary application is the identification of novel covalent ligands for therapeutic targets.[1][4] In this "fragment-based" approach, a library of small molecules containing a carboxylic acid is screened.
Activation: Each carboxylic acid-bearing fragment is individually activated with AMP-morpholidate.
Screening: The resulting acyl-adenylates are screened against a proteome or a purified target protein.
Hit Identification: Fragments that bind to a protein pocket position their activated carbonyl near a nucleophilic residue (e.g., lysine), facilitating covalent bond formation. "Hits" are identified by a change in protein mass, which can be detected using mass spectrometry.[5]
This strategy is powerful for discovering binding fragments for proteins previously considered "undruggable," as even weak, transient binding can be captured and locked in by the subsequent covalent reaction.
Activity-Based Protein Profiling (ABPP)
ABPP is a chemoproteomic strategy used to assess the functional state of enzymes in complex biological samples.[6][7][8] AMP-morpholidate can be used to convert known enzyme inhibitors or substrates that bear a carboxylic acid into covalent probes for ABPP.
The workflow involves creating a probe that consists of the inhibitor/substrate (the binding element), the activated carboxylate (the reactive group), and a reporter tag (like biotin or a fluorophore) for detection and enrichment. By treating a proteome with this probe, researchers can selectively label the active enzyme population. This allows for:
Target Deconvolution: Identifying the specific protein targets of a drug in a complex mixture.[9][10]
Selectivity Profiling: Assessing how selectively a drug binds to its intended target versus other off-target proteins.[11]
Enzyme Activity Mapping: Comparing enzyme activity across different cellular states (e.g., healthy vs. diseased).[12]
Diagram: Covalent Fragment Screening Workflow
Caption: High-level workflow for target discovery using an AMP-morpholidate activated fragment library.
Experimental Workflow & Protocol
This section provides a validated, step-by-step protocol for the activation of a carboxylic acid-containing fragment and its subsequent use in labeling a target protein in a cell lysate.
Cell lysate (e.g., prepared in phosphate-buffered saline, PBS)
Protease inhibitor cocktail
Dithiothreitol (DTT) and Iodoacetamide (IAA) for proteomics sample prep
Trypsin, sequencing grade
Mass spectrometer (e.g., Orbitrap-based)
Protocol 1: Activation of Carboxylic Acid
This procedure should be performed under anhydrous conditions.
Preparation: Dissolve the carboxylic acid compound (1 equivalent) in anhydrous DMF to a final concentration of 100 mM.
Base Addition: Add triethylamine (2 equivalents) to the solution. Mix gently by vortexing.
Activation: Add AMP-morpholidate (1.5 equivalents) to the solution.
Incubation: Incubate the reaction at room temperature for 4-6 hours, or until reaction completion is confirmed (e.g., by LC-MS analysis of a small aliquot).
Storage: The resulting acyl-adenylate solution can be stored at -20°C under argon or nitrogen for short periods. It is typically used immediately in the next step.
Causality Insight: Triethylamine acts as a base to deprotonate the carboxylic acid, increasing its nucleophilicity to facilitate the attack on the AMP-morpholidate. Using a slight excess of AMP-morpholidate ensures the complete conversion of the starting material.
Protocol 2: Protein Labeling in Lysate
Lysate Preparation: Prepare a cell lysate at a concentration of 2-5 mg/mL in PBS with a protease inhibitor cocktail. Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
Labeling Reaction: Add the activated acyl-adenylate solution from Protocol 1 to the clarified lysate to achieve a final concentration of 100-200 µM.
Incubation: Incubate the mixture for 1-2 hours at room temperature with gentle rotation.
Sample Preparation for MS:
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
Perform a protein precipitation (e.g., with acetone) or buffer exchange to remove unreacted probe.
Resuspend the protein pellet in a suitable buffer (e.g., 8 M urea, followed by dilution to <1 M urea for digestion).
Digest the proteins overnight with trypsin at 37°C.
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the proteins that have been covalently modified and map the specific site of modification.
Trustworthiness & Validation: A crucial control experiment is to treat a parallel lysate sample with the un-activated carboxylic acid fragment. The absence of labeling in the control sample validates that the observed modification is dependent on the AMP-morpholidate activation step.
Data Summary and Comparison
The choice of an activating agent is critical for the success of a chemical biology experiment. AMP-morpholidate offers distinct advantages over conventional methods in biological contexts.
AMP-morpholidate represents a paradigm of rational reagent design, where mimicking a biological process yields a tool of exceptional utility and selectivity. Its ability to activate carboxylic acids with high fidelity in complex proteomes has made it an indispensable reagent for covalent fragment-based ligand discovery and activity-based protein profiling. Future advancements may focus on developing cell-permeable versions of AMP-morpholidate or related reagents to enable the activation and covalent capture of targets directly within living cells, further bridging the gap between chemical synthesis and in-vivo biology.
References
Applications of Covalent Ligand Discovery and Targeted Protein Degradation. Harvard University. [Link]
Chemoselective Methods for Labeling and Modification of Peptides and Proteins. ResearchGate. [Link]
AMP Is an Adenosine A1 Receptor Agonist. Journal of Biological Chemistry. [Link]
A Pronucleotide Probe for Live‐Cell Imaging of Protein AMPylation. ChemBioChem. [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega. [Link]
Activity-based protein profiling: A graphical review. Frontiers in Chemistry. [Link]
Protein Modifications: From Chemoselective Probes to Novel Biocatalysts. International Journal of Molecular Sciences. [Link]
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Molecules. [Link]
AMPK activators: mechanisms of action and physiological activities. Experimental & Molecular Medicine. [Link]
Target identification and mechanism of action in chemical biology and drug discovery. Nature. [Link]
Activity-based protein profiling in drug-discovery. Scholarly Publications Leiden University. [Link]
Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. National Science Foundation. [Link]
Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]
Chemoselective Labeling and Immobilization of Phosphopeptides with Phosphorimidazolide Reagents. ChemBioChem. [Link]
ABPP-HT—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods.* International Journal of Molecular Sciences. [Link]
Application Note: Chemical Synthesis of ATP via Adenosine 5'-Monophosphomorpholidate
Target Audience: Researchers, synthetic biologists, and drug development professionals. Content Focus: P(V)-N Activation, Pyrophosphate Coupling, and Nucleotide Purification.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic biologists, and drug development professionals.
Content Focus: P(V)-N Activation, Pyrophosphate Coupling, and Nucleotide Purification.
Executive Summary
The chemical synthesis of Adenosine 5'-triphosphate (ATP) and its structural analogs is a critical workflow in medicinal chemistry, particularly for developing kinase inhibitors, studying poly(ADP-ribose) polymerases, and generating isotope-labeled nucleotides. While enzymatic synthesis is efficient for native ATP, chemical synthesis is mandatory for heavily modified analogs. This application note details the gold-standard chemical methodology: the Moffatt-Khorana pathway. By utilizing Adenosine 5'-monophosphomorpholidate (AMP-morpholidate) as a stable electrophilic intermediate, researchers can achieve highly specific unsymmetrical pyrophosphate linkages.
Mechanistic Rationale: The P(V)-N Activation Strategy
Native Adenosine 5'-monophosphate (AMP) is relatively unreactive toward nucleophilic attack by inorganic pyrophosphate (PPi) due to electrostatic repulsion between the negatively charged phosphate centers. To overcome this, the 5'-phosphate of AMP must be activated.
In the Moffatt-Khorana approach, AMP is condensed with morpholine in the presence of dicyclohexylcarbodiimide (DCC) to form a phosphoromorpholidate[1]. This creates a high-energy P(V)-N bond. The morpholine moiety serves as an excellent leaving group when protonated or coordinated by a metal catalyst. Subsequent nucleophilic attack by a phosphate dianion (pyrophosphate) displaces the morpholine, yielding the desired triphosphate linkage. The AMP-morpholidate represents the optimal thermodynamic compromise: it is stable enough to be isolated and stored, yet reactive enough to undergo coupling under mild conditions[1].
Reagent Engineering: The Causality of Experimental Choices
To ensure a self-validating and high-yielding protocol, the physical state of the reagents must be strictly engineered prior to the reaction.
The Necessity of Lipophilic Counterions: AMP-morpholidate is typically supplied as the 4-morpholine-N,N'-dicyclohexylcarboxamidine salt. Causality: Highly polar nucleotides precipitate in organic solvents. The bulky, lipophilic carboxamidine counterion ensures the AMP-morpholidate remains fully dissolved in anhydrous pyridine or formamide, maintaining homogeneous reaction kinetics[2].
Tributylammonium Exchange: Inorganic sodium pyrophosphate is completely insoluble in organic media. Causality: Passing the pyrophosphate through a cation-exchange resin and neutralizing it with tri-n-butylamine converts it into a bis(tri-n-butylammonium) salt. This renders the PPi highly soluble in the coupling solvent.
Strict Anhydrous Conditions:Causality: Water is a potent nucleophile. Even trace moisture will outcompete pyrophosphate, hydrolyzing the AMP-morpholidate back to AMP or degrading the newly synthesized ATP into ADP[2].
Step-by-Step Protocol: ATP Synthesis Workflow
Phase 1: Preparation of Anhydrous Bis(tri-n-butylammonium) Pyrophosphate
Ion Exchange: Dissolve 1.0 mmol of tetrasodium pyrophosphate decahydrate in 10 mL of deionized water. Pass the solution through a column of Dowex 50W-X8 (H⁺ form, 10 mL bed volume).
Neutralization: Immediately collect the acidic eluate into a flask containing 2.5 mmol of tri-n-butylamine. Stir vigorously. The pH should stabilize around 8.0.
Lyophilization: Freeze the solution and lyophilize to a viscous syrup.
Azeotropic Drying (Critical Step): Dissolve the syrup in 10 mL of anhydrous pyridine and evaporate to dryness under reduced pressure. Repeat this co-evaporation step three times to ensure the complete removal of trace water.
Phase 2: The Coupling Reaction
Reagent Assembly: In an oven-dried flask purged with Argon, dissolve 0.2 mmol of AMP-morpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt in 5 mL of anhydrous pyridine.
Pyrophosphate Addition: Add the anhydrous bis(tri-n-butylammonium) pyrophosphate (approx. 1.0 mmol, a 5-fold molar excess). Causality: A high stoichiometric excess of PPi statistically favors the intermolecular attack of PPi on the morpholidate, suppressing the attack of unreacted AMP which would form the unwanted side-product diadenosine pyrophosphate (AppA).
Catalysis (Optional but Recommended): For accelerated kinetics, the solvent can be switched to anhydrous formamide, and 0.2 M MnCl₂ can be added. Causality: Mn²⁺ coordinates the oxygen and nitrogen atoms of the morpholidate, increasing the electrophilicity of the phosphorus center[3]. Alternatively, 1H-tetrazole can be used as a nucleophilic catalyst[4].
Incubation: Stir the reaction mixture in the dark at room temperature for 48 to 72 hours.
Phase 3: Quenching and Purification
Solvent Removal: Evaporate the pyridine (or formamide) under high vacuum.
Extraction: Resuspend the residue in 10 mL of water. Wash the aqueous layer with diethyl ether (3 × 10 mL) to extract the morpholine, tri-n-butylamine, and carboxamidine byproducts.
Ion-Exchange Chromatography: Load the aqueous phase onto a DEAE-Sephadex A-25 column (HCO₃⁻ form).
Elution: Run a linear gradient of Triethylammonium bicarbonate (TEAB) buffer from 0.1 M to 0.6 M.
Elution Order: Unreacted AMP elutes first, followed by ADP (if any degradation occurred), and finally ATP (typically eluting around 0.4–0.5 M TEAB).
Lyophilization: Pool the ATP-containing fractions. Causality: TEAB is a volatile buffer. Repeated lyophilization (adding water and re-freezing 3-4 times) will completely sublime the buffer, leaving pure ATP as a triethylammonium salt.
Quantitative Analysis of Coupling Strategies
To assist in experimental design, the following table summarizes the evolution of nucleotide pyrophosphate coupling methodologies, comparing the classic approach to modern alternatives.
Fig 1: Chemical synthesis workflow of ATP via the AMP-morpholidate activation pathway.
Troubleshooting & Optimization
Issue: High levels of ADP contamination in the final product.
Causality: While the coupling produces ATP, extended reaction times (>72 hours) in pyridine can lead to the degradation of the newly formed triphosphate back into a diphosphate due to trace moisture or nucleophilic attack by liberated morpholine[2].
Solution: Monitor the reaction via LC-MS or ³¹P-NMR and quench immediately once the AMP-morpholidate is consumed.
Issue: Formation of Diadenosine Pyrophosphate (AppA).
Causality: If the local concentration of PPi is too low, the AMP-morpholidate will react with any free AMP in the system, creating a symmetrical AppA dimer.
Solution: Ensure a strict minimum of a 3:1 (ideally 5:1) molar ratio of PPi to AMP-morpholidate.
Issue: Incomplete Reaction / Poor Yield.
Causality: The most common failure point is the presence of water, which hydrolyzes the morpholidate.
Solution: Rigorously dry the bis(tri-n-butylammonium) pyrophosphate via multiple pyridine co-evaporations immediately prior to use. Do not store the anhydrous salt for extended periods.
References
Nucleoside Polyphosphates. X. The Synthesis and Some Reactions of Nucleoside-5' Phosphoromorpholidates and Related Compounds.
Synthesis of Carba-NAD and the Structures of Its Ternary Complexes with SIRT3 and SIRT5.
Process for the preparation of nucleoside-5'-polyphosphates and alpha, omega-bis-(nucleoside-5') polyphosphates.
Rapid synthesis of nucleotide pyrophosphate linkages in a ball mill.
Biosynthesis of the Phosphodiester Bond in Coenzyme F 420 in the Methanoarchaea.
Advanced Synthesis of Dinucleoside Polyphosphates using Adenosine 5'-Monophosphomorpholidate
Executive Summary Adenosine 5'-monophosphomorpholidate (AMP-morpholidate) is a cornerstone reagent in nucleotide chemistry, utilized extensively for the synthesis of dinucleoside polyphosphates, nucleotide coenzymes (e.g...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Adenosine 5'-monophosphomorpholidate (AMP-morpholidate) is a cornerstone reagent in nucleotide chemistry, utilized extensively for the synthesis of dinucleoside polyphosphates, nucleotide coenzymes (e.g., NAD+, FAD), and mRNA 5'-cap analogs. This application note provides a deep mechanistic understanding and a robust, step-by-step protocol for dinucleotide formation, tailored for drug development professionals and synthetic biologists who require high-yield, reproducible pyrophosphate bond formation.
Mechanistic Insights: The Causality of Experimental Design
To achieve high-yielding nucleotide coupling, one must move beyond blindly following protocols and understand the thermodynamic and kinetic forces at play.
The Morpholino Leaving Group:
Why choose AMP-morpholidate over other activated nucleotides? The morpholine ring transforms the 5'-phosphate of AMP into a moderately stable but reactive phosphoramidate electrophile. Unlike highly reactive phosphorimidazolides which can rapidly hydrolyze or homocouple, morpholidates strike an optimal kinetic balance. This allows for controlled, high-yield cross-coupling with acceptor nucleoside mono-, di-, or triphosphates in a one-pot reaction without the need to isolate highly unstable intermediates 1[1].
Cationic Catalysis vs. Acidic Promoters:
The coupling requires activation of the morpholino leaving group. Historically, this was achieved using acidic promoters like 1H-tetrazole or 4,5-dicyanoimidazole (DCI), which protonate the morpholine nitrogen to enhance its leaving group ability 2[2]. Alternatively, divalent metal cations (Mn²⁺, Mg²⁺, Zn²⁺) serve as Lewis acids. They coordinate with the phosphate oxygen atoms of both the donor and acceptor, increasing the electrophilicity of the morpholidate phosphorus while simultaneously templating the nucleophilic phosphate into close proximity. For example, MnCl₂ in formamide has proven highly effective for complex dinucleotides like carba-NAD 3[3], while ZnCl₂ excels in DMSO 4[4].
Solvent Dynamics and Lipophilicity:
The reaction mandates strictly anhydrous conditions to prevent the hydrolysis of AMP-morpholidate back to AMP. Because acceptor nucleotides (typically sodium salts) are highly polar and insoluble in organic solvents, they must be converted to lipophilic tri-n-butylammonium (TBA) or tetra-n-butylammonium salts. This ensures complete solubility in polar aprotic solvents like DMSO, DMF, or formamide 5[5].
Workflow Visualization
Workflow for dinucleoside polyphosphate synthesis via AMP-morpholidate coupling.
Quantitative Comparison of Reaction Conditions
The choice of activator and solvent dramatically impacts reaction kinetics and overall yield. The table below summarizes quantitative data across various established methodologies.
Phase 1: Preparation of the Acceptor Nucleotide (Salt Exchange)
Purpose: To convert the insoluble sodium salt of the acceptor nucleotide into an organic-soluble tributylammonium salt.
Dissolution: Dissolve the sodium salt of the acceptor nucleotide (e.g., NMP, NDP) in a minimal volume of deionized water.
Ion Exchange: Pass the solution through a column of Dowex 50WX8 (H⁺ form) cation-exchange resin.
Neutralization: Immediately collect the acidic eluate into a flask containing an excess of tri-n-butylamine to prevent acid-catalyzed hydrolysis. Adjust to pH ~8.
Lyophilization: Freeze the solution and lyophilize to complete dryness to obtain the tributylammonium salt.
Anhydrous Co-evaporation (Critical): Dissolve the resulting salt in anhydrous pyridine or anhydrous DMF (10 mL per mmol) and evaporate under reduced pressure. Repeat this process three times to rigorously strip residual water. Store the glassy residue under argon.
Purpose: To form the pyrophosphate linkage while suppressing hydrolytic side reactions.
Reagent Mixing: In a flame-dried flask under an argon atmosphere, dissolve the acceptor nucleotide tributylammonium salt (1.2 to 1.5 equivalents) and AMP-morpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt (1.0 equivalent) in anhydrous formamide or DMSO (to achieve a ~0.1 M concentration).
Desiccation: Add anhydrous MgSO₄ (2.0 equivalents) to the flask. This acts as an internal desiccant to scavenge trace moisture during the extended reaction time 3[3].
Catalyst Addition: Add a solution of 0.2 M MnCl₂ in anhydrous formamide (or 8.0 eq of ZnCl₂ if using DMSO) to the reaction mixture.
Incubation: Stir the reaction continuously at room temperature for 16–24 hours.
Phase 3: Quenching and Chromatographic Purification
Purpose: To isolate the target dinucleotide from unreacted monomers and metal catalysts.
Quenching: Terminate the reaction by adding 10 volumes of cold deionized water. Add Chelex 100 resin or EDTA (1.5 eq relative to the metal catalyst) to sequester the Mn²⁺/Zn²⁺ ions, preventing precipitation during chromatography.
Filtration: Filter the mixture through a fine frit to remove MgSO₄ and any insoluble N,N'-dicyclohexylurea byproducts.
Anion-Exchange Chromatography: Load the filtrate onto a DEAE-Sephadex A-25 column (bicarbonate form).
Elution: Elute using a linear gradient of triethylammonium bicarbonate (TEAB) buffer (0.01 M to 1.0 M, pH 7.5). The dinucleotide typically elutes at ~0.4–0.6 M TEAB 5[5].
Recovery: Pool the fractions containing the product (verified by UV absorbance at 260 nm) and lyophilize. Repeatedly co-evaporate with methanol to remove volatile TEAB, yielding the pure triethylammonium salt of the dinucleotide.
Self-Validating Systems (QA/QC)
A robust protocol must be self-validating. To confirm that the pyrophosphate bond has formed and that the morpholine leaving group has been successfully displaced, utilize the following analytical checkpoints:
³¹P-NMR Spectroscopy (The Gold Standard): This is the definitive proof of pyrophosphate bond formation. The AMP-morpholidate precursor exhibits a characteristic phosphorus resonance around +5 to +7 ppm. Upon successful coupling, this signal disappears, replaced by a pair of doublets (for unsymmetrical dinucleotides) or a multiplet (for symmetrical molecules) shifted significantly upfield to -10 to -11 ppm6[6].
Mass Spectrometry (ESI-MS): Negative ion mode ESI-MS should confirm the exact mass of the dinucleotide [M-H]⁻. The absence of the m/z corresponding to the morpholidate intermediate confirms reaction completion.
Hydrolytic Stability Check: Unlike the electrophilic morpholidate precursor, the purified dinucleotide should be entirely stable in aqueous buffers (pH 4-9) at room temperature for several days. If degradation is observed in water, the coupling was incomplete or an unstable intermediate was isolated.
References
Mohamady, S., & Taylor, S. D. (2011). General procedure for the synthesis of dinucleoside polyphosphates. Journal of Organic Chemistry.[Link]
Vrzal, L., et al. (2024). Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates. MDPI. [Link]
Rydzik, A. M., et al. (2015). Synthesis of Fluorophosphate Nucleotide Analogues and Their Characterization as Tools for 19F NMR Studies. ACS Publications.[Link]
Holden, H. M., et al. Substrate Specificity and Chemical Mechanism for the Reaction Catalyzed by Glutamine Kinase. PMC.[Link]
Vyle, J. S., et al. Rapid synthesis of nucleotide pyrophosphate linkages in a ball mill. ResearchGate.[Link]
Application Note: Adenosine 5'-Monophosphomorpholidate as a Phosphorylating Agent in Organic Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Mechanistic Insights Adenosine 5'-monophosphomorpholidate (AMP-morpholidate) is a highly effective, stable phospho...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & Mechanistic Insights
Adenosine 5'-monophosphomorpholidate (AMP-morpholidate) is a highly effective, stable phosphorylating agent widely utilized in the chemical synthesis of nucleoside diphosphates, triphosphates, nucleotide sugars (e.g., ADP-heptose, UDP-glucose), and dinucleotide cap analogs[1][2]. Originally pioneered by Moffatt and Khorana, the morpholidate activation strategy remains a cornerstone of nucleotide chemistry[2][3].
The Causality of the Morpholidate Strategy
The choice to activate a nucleoside 5'-monophosphate with morpholine rather than other amines is rooted in a precise balance of stability and reactivity.
Stability: The morpholine ring forms a phosphoramidate-type linkage that is highly resistant to spontaneous hydrolysis under neutral conditions. This allows the reagent to be isolated, stored, and handled—typically as the 4-morpholine-N,N'-dicyclohexylcarboxamidine salt, which provides a bulky counterion that enhances solubility in organic solvents[].
Reactivity: Upon mild acidic protonation (often via pyridinium tosylate or tetrazole), the morpholine nitrogen becomes a superior leaving group.
Transition State Pre-organization: The coupling reaction relies on divalent cations (such as Mn²⁺ or Mg²⁺). These cations coordinate the negatively charged phosphate oxygens of both the AMP-morpholidate and the incoming phosphoryl donor, increasing the electrophilicity of the phosphorus atom and facilitating the nucleophilic attack to form the pyrophosphate bond[3][5].
Workflow of Pyrophosphate Bond Formation using AMP-Morpholidate.
Experimental Protocols: Solution-Phase vs. Mechanochemical
The traditional solution-phase method requires strict anhydrous conditions and complex solvent systems to overcome the poor solubility of highly polar nucleotide salts[2]. Recently, mechanochemical (ball milling) approaches have revolutionized this workflow by bypassing solubility limits and drastically reducing reaction times[1][3].
Protocol A: Classic Solution-Phase Synthesis of Dinucleotides (e.g., Carba-NAD)
This protocol is optimized for complex, highly polar substrates where traditional organic solvents fail, utilizing formamide to ensure a homogeneous reaction mixture[5].
Cation Exchange & Co-evaporation: Convert the phosphoryl donor to its anhydrous triethylammonium or pyridinium salt. Co-evaporate the donor and AMP-morpholidate (1.5–2.0 equivalents) with anhydrous pyridine (3 × 10 mL) to remove trace water. Causality: Even trace moisture will competitively hydrolyze the activated morpholidate, drastically reducing the yield[2].
Dissolution: Dissolve the dried mixture in anhydrous formamide. Causality: Formamide is uniquely capable of dissolving highly polar nucleotide salts, ensuring predictable mixing of the reagents[5].
Catalyst Addition: Add anhydrous MnCl₂ (to coordinate the phosphates) and pyridinium tosylate (to provide mild acidic buffering).
Incubation: Stir the reaction at room temperature under an inert atmosphere (argon/nitrogen) for 3 to 5 days.
In-Process Validation: Monitor the reaction via LC-MS or ³¹P NMR. The disappearance of the morpholidate signal and the emergence of a characteristic pyrophosphate doublet confirms product formation.
Purification: Quench the reaction and purify via amine-functionalized silica gel chromatography, eluting with methanolic and aqueous acetate buffers to separate the product from MnCl₂, unreacted AMP, and N,N'-dicyclohexylguanidine[5].
Protocol B: Mechanochemical (Ball Mill) Synthesis of Pyrophosphate Linkages
Pioneered by the Vyle laboratory, this method utilizes liquid-assisted grinding (LAG) to achieve atom-economic coupling in hours without the need for extensive pre-drying[1][6][7].
Reagents: AMP-morpholidate, Phosphoryl donor (as sodium or barium salt), weakly acidic activator (e.g., 1H-tetrazole or aqueous acid), Zirconia-lined milling jar and balls.
Step-by-Step Methodology:
Vessel Preparation: Equip a zirconia-lined vibration ball mill vessel with a single zirconia ball (e.g., 10 mm diameter).
Reagent Loading: Add stoichiometric quantities of AMP-morpholidate and the phosphoryl donor directly into the vessel. Causality: Unlike solution-phase methods, the mechanochemical approach tolerates sodium or barium salts, eliminating the tedious cation-exchange step[1][3].
Liquid-Assisted Grinding (LAG): Add a catalytic amount of solvent (e.g., water/acid mixture) to facilitate the hydrolytic desilylation (if using protected donors) and acidic activation of the morpholidate[7].
Milling: Operate the vibration ball mill at 30 Hz for 90 minutes. Causality: The high-energy mechanical impact forces the solid-state reactants into close proximity, overcoming the activation energy barrier without bulk solvent[6].
Extraction & Purification: Extract the crude mixture with water. The reaction is typically >90% complete. Isolate the target dinucleotide using C-18 reversed-phase HPLC, monitoring at 260 nm[7].
Data Presentation: Methodological Comparison
The following table summarizes the quantitative and qualitative differences between the two primary methodologies for utilizing AMP-morpholidate.
Causality: Moisture in the reaction vessel leads to the hydrolysis of AMP-morpholidate back to AMP.
Solution: For solution-phase reactions, ensure rigorous co-evaporation with anhydrous pyridine. If synthesizing sensitive compounds like ADP-heptoses, strictly control the pH (e.g., pH 10.5 at -28 °C during deprotection) to suppress the formation of cyclic phosphodiesters and concomitant release of AMP[8].
Issue: Poor coupling efficiency of unnatural sugars.
Causality: Steric hindrance or poor recognition. For instance, when synthesizing unnatural sugar nucleotides (e.g., ADP-GlcNAc), the coupling efficiency may drop depending on the bulkiness of the C2-substituent[9].
Solution: Increase the equivalents of AMP-morpholidate (up to 3 eq.) and extend the reaction time, or switch to the high-energy mechanochemical ball-milling protocol to force the reaction forward[6].
References
Synthesis of novel pyrophosphorothiolate-linked dinucleoside cap analogues in a ball mill
Organic & Biomolecular Chemistry (RSC Publishing)[Link]
General synthesis of NDP-sugars from phosphoromorpholidates and selected examples for the application of this strategy
ResearchGate[Link]
Efficient chemical synthesis of both anomers of ADP L-glycero- and D-glycero-D-manno-heptopyranose
PubMed (NIH)[Link]
Synthesis of unnatural sugar nucleotides and their evaluation as donor substrates in glycosyltransferase-catalyzed reactions
PubMed (NIH)[Link]
Synthesis of Carba-NAD and the Structures of Its Ternary Complexes with SIRT3 and SIRT5
The Journal of Organic Chemistry (ACS Publications)[Link]
Rapid synthesis of nucleotide pyrophosphate linkages in a ball mill
ResearchGate[Link]
Current Protocols in Nucleic Acid Chemistry: Vibration Ball Milling Synthesis
ResearchGate[Link]
Technical Support Center: Troubleshooting Low Conversion Rates with Adenosine 5'-monophosphomorpholidate
Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for Adenosine 5'-monophosphomorpholidate (AMP-morpholidate). This guide is designed for researchers, scientists, and drug...
Welcome to the technical support center for Adenosine 5'-monophosphomorpholidate (AMP-morpholidate). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical reagent in their synthetic workflows. Low conversion rates are a common yet surmountable challenge. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to help you diagnose issues and optimize your reaction outcomes.
Part 1: Foundational Knowledge & Initial Diagnosis
This section addresses the most fundamental questions regarding AMP-morpholidate and provides a high-level framework for diagnosing the root cause of low reaction yields.
FAQ 1: What is Adenosine 5'-monophosphomorpholidate and what is its primary function in our experiments?
Adenosine 5'-monophosphomorpholidate is an activated form of Adenosine 5'-monophosphate (AMP). Its primary role is to serve as an efficient donor of the AMP moiety in coupling reactions. The morpholidate group acts as a good leaving group, facilitating the nucleophilic attack on the phosphorus atom by another molecule, typically a phosphate or a hydroxyl group. This reaction is fundamental for creating pyrophosphate linkages or phosphodiester bonds, which are critical steps in the synthesis of various biologically significant molecules, including nucleotide analogs and enzyme substrates.[1][2]
Below is a generalized schematic of the reaction pathway.
Caption: A systematic workflow for troubleshooting low conversion rates.
Part 2: Systematic Troubleshooting Guide
Follow these steps to systematically diagnose and resolve the issues impacting your reaction yield.
Q3: Is my AMP-morpholidate reagent viable? (Reagent Integrity)
The chemical stability of your activated AMP is the most critical starting point. AMP-morpholidate is susceptible to hydrolysis and degradation if not handled and stored correctly.
Answer: First, verify your storage protocol. The reagent must be protected from moisture and stored at low temperatures. Exposure to ambient air and humidity, even for short periods, can lead to significant degradation.
Parameter
Recommendation
Rationale & Signs of Degradation
Temperature
Store at -20°C or -80°C for long-term storage. [2]
Prevents thermal degradation. Repeated freeze-thaw cycles should be avoided by aliquoting the reagent upon receipt.
Atmosphere
Store under an inert atmosphere (e.g., Argon or Nitrogen).
Minimizes exposure to atmospheric moisture and oxygen, which can hydrolyze the activated phosphate.
Container
Use a tightly sealed vial with a secure cap, often stored inside a desiccator.
Prevents moisture ingress. Signs of degradation can include clumping of the powder or a change in color.
Shelf-Life
Use within the manufacturer's recommended period. For stock solutions, use within 1-6 months depending on storage temperature. [2]
Over time, even under ideal conditions, slow degradation can occur. Always note the date of receipt and first use.
Trustworthiness Check: Before starting a critical experiment, consider running a small-scale control reaction with a fresh batch of AMP-morpholidate or a recently purchased lot to validate the integrity of your current stock.
Q4: Are my reaction conditions truly optimal? (Reaction Optimization)
The success of the coupling reaction is highly dependent on a set of optimized parameters. Deviation in any of these can lead to a dramatic drop in conversion efficiency.
Answer: Review your experimental setup against the following best practices. The synthesis of phosphoramidates and similar linkages involves complex pathways where precise control is essential.
[3][4]
Why? Protic solvents (like water, methanol) contain active protons that will readily react with and quench the highly reactive AMP-morpholidate, leading to immediate inactivation. Always use solvents from a freshly opened bottle or a solvent purification system.
Stoichiometry
1.2 - 2.0 equivalents of AMP-morpholidate relative to the limiting reagent.
Why? A slight excess of the activated species can help drive the reaction to completion, especially if minor degradation or competing side reactions are occurring. However, a large excess can complicate purification.
Temperature
Room Temperature (20-25°C).
Why? While some reactions may benefit from gentle heating, starting at room temperature is advisable. Excessive heat can accelerate the degradation of the AMP-morpholidate and promote side reactions. [5]
Reaction Time
4 - 24 hours.
Why? These coupling reactions can be slow. It is crucial to monitor the reaction's progress rather than relying on a fixed time. An insufficient reaction time is a common cause of low conversion.
| Activator/Catalyst | Dependant on substrate (e.g., 1H-tetrazole for some nucleotide couplings). [2]| Why? Certain nucleophiles require an activator to enhance their reactivity for successful coupling. Consult literature specific to your substrate class to see if an activator is recommended. |
Q5: Could contaminants be sabotaging my reaction? (Purity & Side Reactions)
Contaminants, especially water, are the primary saboteurs of reactions involving activated phosphate chemistry.
Answer: Absolute exclusion of water is non-negotiable. Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere. Substrates and other reagents should be rigorously dried before addition.
Water Contamination: Even trace amounts of water will hydrolyze AMP-morpholidate back to AMP, effectively stopping your reaction.
Competing Nucleophiles: Ensure your starting materials are of high purity. Any impurity with a nucleophilic group (e.g., free amines, thiols) can compete with your desired substrate, leading to a mixture of products and reduced yield of the target molecule.
Side Reactions: Under certain conditions, AMP-morpholidate can react with itself in a "homocoupling" reaction, leading to byproducts like Ap(M)pA and reducing the amount of reagent available for your primary reaction.
[6]
Part 3: Protocols & Methodologies
This section provides actionable, step-by-step protocols for a general reaction and a simple monitoring technique.
Protocol 1: Step-by-Step Guide for a General Coupling Reaction
This protocol provides a robust starting point. It must be adapted based on the specific properties of your substrate.
Preparation:
Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry argon or nitrogen.
Use a magnetic stir bar and a septum-sealed flask.
Ensure your substrate (e.g., a phosphate-containing molecule) is anhydrous, for example, by co-evaporation with anhydrous acetonitrile or by drying under high vacuum.
Reagent Setup:
Under an inert atmosphere, dissolve your anhydrous substrate in an appropriate volume of anhydrous solvent (e.g., DMF).
In a separate, dry flask, weigh the required amount of Adenosine 5'-monophosphomorpholidate (e.g., 1.5 equivalents).
Reaction Initiation:
Add the solid AMP-morpholidate to the dissolved substrate under a positive pressure of inert gas.
If your protocol requires an activator, it should be added at this stage.
Allow the reaction to stir at room temperature.
Monitoring:
After an initial period (e.g., 2-4 hours), carefully take a small aliquot from the reaction mixture for analysis to check for progress.
Continue to monitor periodically until the starting material is consumed or the reaction stalls (see Protocol 2).
Workup & Purification:
Once the reaction is complete, quench any remaining activated species (e.g., by adding a small amount of water).
Remove the solvent under reduced pressure.
Purify the crude product using an appropriate technique, such as column chromatography or reverse-phase HPLC, which are standard for nucleotide purification.
[7]
Protocol 2: Monitoring Reaction Progress using Thin-Layer Chromatography (TLC)
TLC is a fast and effective way to qualitatively assess the progress of your reaction.
[8]
Plate Preparation: Use a silica gel TLC plate.
Spotting:
On the baseline of the plate, spot a small amount of your starting substrate (co-spot).
Carefully spot a small aliquot of your reaction mixture directly on top of the starting material spot.
It is also helpful to spot the AMP starting material if available, to track its consumption.
Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of Dichloromethane and Methanol). The ideal solvent system will give good separation between your starting material and the expected product.
Visualization:
Visualize the plate under a UV lamp (254 nm), as adenosine-containing compounds are UV-active.
Interpretation: As the reaction proceeds, you should see the spot corresponding to your starting material diminish in intensity, while a new spot, corresponding to your product, appears. The reaction is complete when the starting material spot is no longer visible.
Part 4: Advanced Topics & FAQs
Q6: I've checked everything, but yields are still poor. What's next?
Answer: If basic troubleshooting fails, it's time to investigate more complex factors:
Steric Hindrance: Your substrate's structure may be sterically hindering the nucleophilic attack. This is a common issue in complex molecule synthesis. In such cases, you may need to increase the reaction temperature, use a more potent activator, or explore alternative coupling chemistries.
Alternative Chemistries: The phosphoramidite approach, while requiring different starting materials, is a powerful alternative for forming phosphate linkages and is the cornerstone of modern oligonucleotide synthesis. [9][10]It often provides higher yields and is more amenable to automation.
[11]* Advanced Analytics: Use High-Performance Liquid Chromatography (HPLC) or ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy to analyze the reaction mixture. These techniques can provide quantitative data on conversion and help identify specific byproducts, offering crucial clues about what might be going wrong.
[6][12]
Q7: How do I handle purification without losing my product?
Answer: Low isolated yield is often confused with low conversion. The product may be forming efficiently but is being lost during purification.
Technique Selection: For polar, charged molecules like nucleotide derivatives, reverse-phase HPLC is often the method of choice.
[7]* Avoid Decomposition: Some purification methods, like silica gel chromatography, can cause decomposition of sensitive products. If using column chromatography, consider deactivating the silica with a base (like triethylamine) mixed in the eluent.
[13]* Careful Fraction Collection: Monitor the purification process closely using TLC or a UV detector and collect fractions carefully to avoid losing the product between fractions.
References
Adenosine - Wikipedia. (n.d.). Retrieved March 12, 2026, from [Link]
Condensation reaction of adenosine-5′-monophosphoromorpholidate and 5′pCp(TEG-biotin)-3′. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
ADENOSINE. (n.d.). Summa Health. Retrieved March 12, 2026, from [Link]
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (n.d.). University of Victoria. Retrieved March 12, 2026, from [Link]
Adenosine - CCC Pharmacology. (2024, July 13). LITFL. Retrieved March 12, 2026, from [Link]
Adenosine: Package Insert / Prescribing Information. (2025, November 20). Drugs.com. Retrieved March 12, 2026, from [Link]
Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. (2023, July 13). PMC. Retrieved March 12, 2026, from [Link]
Challenges and Solutions in the Scalable Synthesis of Trimer Phosphoramidites for Industrial Applications. (n.d.). WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. Retrieved March 12, 2026, from [Link]
Adenosine. (2023, August 28). StatPearls - NCBI Bookshelf. Retrieved March 12, 2026, from [Link]
Homocoupled AMP-morpholidate side-product (Ap(M)pA). (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. (n.d.). PMC. Retrieved March 12, 2026, from [Link]
Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. (2013, November 18). MDPI. Retrieved March 12, 2026, from [Link]
ADENOSINE-5'-MONOPHOSPHORIC ACID SODIUM SALT FOR BIOCHEMISTRY. (n.d.). Loba Chemie. Retrieved March 12, 2026, from [Link]
What is the next step for a patient who did not convert with intravenous (IV) adenosine? (2025, August 20). Retrieved March 12, 2026, from [Link]
Adenosine 5'-monophosphomorpholidate — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 12, 2026, from [Link]
Utility of Adenosine Monophosphate Detection System for Monitoring the Activities of Diverse Enzyme Reactions. (2017, October 15). PubMed. Retrieved March 12, 2026, from [Link]
A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotid. (n.d.). ChemRxiv. Retrieved March 12, 2026, from [Link]
Monoclonal Anti-AMP Antibodies Are Sensitive and Valuable Tools for Detecting Patterns of AMPylation. (2020, December 18). PMC. Retrieved March 12, 2026, from [Link]
Stability of ampicillin trihydrate suspension in amber plastic oral syringes. (n.d.). PubMed. Retrieved March 12, 2026, from [Link]
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved March 12, 2026, from [Link]
ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved March 12, 2026, from [Link]
Improved First Dose Conversion of Supraventricular Tachycardia Using Weight-Based Adenosine. (2023, March 10). PMC. Retrieved March 12, 2026, from [Link]
Value and limitations of adenosine in the diagnosis and treatment of narrow and broad complex tachycardias. (n.d.). PMC. Retrieved March 12, 2026, from [Link]
When Adenosine Does Not Work. (n.d.). Retrieved March 12, 2026, from [Link]
The stability of carboplatin, diamorphine, 5-fluorouracil and mitozantrone infusions in an ambulatory pump under storage and prolonged 'in-use' conditions. (n.d.). PubMed. Retrieved March 12, 2026, from [Link]
Best anhydrous solvents for Adenosine 5'-monophosphomorpholidate coupling reactions
Welcome to the Advanced Nucleotide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve high yields in pyrophosphate bond formation.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Nucleotide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve high yields in pyrophosphate bond formation. The coupling of Adenosine 5'-monophosphomorpholidate (AMP-morpholidate) with phosphoryl donors is a foundational reaction in the synthesis of NAD analogs, dinucleotide cap structures, and enzyme inhibitors.
However, this reaction is notoriously finicky. The most critical variable—and the most common point of failure—is the selection and handling of the anhydrous solvent system. Poor solvent choice leads to heterogeneous reaction kinetics, premature hydrolysis of the morpholidate leaving group, and ultimately, failed syntheses.
This guide synthesizes field-proven insights and authoritative mechanistic data to help you troubleshoot your coupling reactions, ensuring every protocol you run is a self-validating system.
Logical Workflow for Solvent Selection
Before diving into specific troubleshooting steps, it is crucial to understand the causality behind solvent selection. The diagram below outlines the decision matrix for choosing the optimal anhydrous environment based on your substrate's physicochemical properties.
Decision matrix for selecting anhydrous solvent systems in AMP-morpholidate coupling reactions.
Quantitative Comparison of Anhydrous Solvents
To make an informed decision, you must balance a solvent's dielectric constant (its ability to stabilize charges) against its solubilizing power and its role in the coupling mechanism.
Acts as a base/buffer and co-solvent; sequesters protons to prevent acidic degradation.
Variable
Anhydrous DMSO
46.7
Good (requires lipophilic counterions)
Polar aprotic medium; often requires co-evaporation with DMF to remove trace water.
30–50%
Liquid-Assisted Grinding
N/A
N/A (Solid-state)
Bypasses bulk solvent solubility limits entirely via mechanochemical activation.
>80%
Troubleshooting Guide & FAQs
Q1: Why is anhydrous formamide cited as the superior solvent for complex nucleotide coupling over standard polar aprotic solvents like DMSO or DMF?A1: The major difficulty with pyrophosphate bond formation lies in the poor solubility of the coupling partners in an anhydrous medium. Unprotected carbohydrates and nucleotide inner salts will simply form a suspension in DMSO or DMF, leading to surface-level reactions and abysmal yields. Formamide has an exceptionally high dielectric constant (ε = 109.0), which allows it to dissolve highly polar nucleotide salts completely. Importantly, the reaction gives a homogeneous solution in formamide, ensuring predictable mixing of the reagents and consistent kinetics 1.
Q2: My reaction in formamide/pyridine is stalling at 30% yield, and I am seeing significant degradation. What is the mechanistic cause?A2: This is almost always a buffering or coordination failure. The coupling requires a divalent cation source (like anhydrous MnCl₂ or MgSO₄) to coordinate the phosphate oxygens. This coordination withdraws electron density from the phosphorus atom, increasing its electrophilicity and making it highly susceptible to nucleophilic attack by the incoming phosphate [[2]](). Furthermore, as the reaction progresses, protons are released. The addition of pyridinium tosylate (or p-toluenesulfonic acid in pyridine) acts as a critical buffering agent, making coupling yields higher and more consistent from run to run by preventing pH-driven side reactions 3.
Q3: Even with rigorous drying, I am seeing significant homocoupled AMP-morpholidate side-products (Ap(M)pA). Why?A3: Homocoupled side-products occur when trace water hydrolyzes the AMP-morpholidate into Adenosine 5'-monophosphate (AMP) and free morpholine. The newly formed AMP then acts as a nucleophile, attacking unreacted AMP-morpholidate to form a diadenosine pyrophosphate. Self-Validation Check: If you observe Ap(M)pA peaks in your LC-MS, your solvent drying protocol has failed. You must perform a Karl Fischer titration on your formamide prior to use; moisture content must be strictly <50 ppm.
Q4: Are there solvent-free alternatives if I cannot achieve solubility or maintain strict anhydrous conditions?A4: Yes. Recent advancements have pioneered the use of mechanochemical activation in a vibration ball mill. Using liquid-assisted grinding (LAG) with stoichiometric quantities of solvent, efficient phosphate coupling between AMP-morpholidate and phosphoryl donors can be achieved in one pot, entirely bypassing the requirement to render nucleoside monoesters soluble in bulk organic solvents 4.
Self-Validating Protocol: AMP-Morpholidate Coupling in Formamide/Pyridine
To ensure scientific integrity, a protocol cannot just be a list of steps; it must contain built-in validation checkpoints. The following methodology is adapted from optimized syntheses of Carba-NAD analogs 1.
Moisture Validation: Prior to the reaction, verify the water content of the formamide and pyridine via Karl Fischer titration (<50 ppm required). Causality: Prevents the formation of homocoupled Ap(M)pA side-products.
Reagent Homogenization: In an oven-dried flask under N₂ atmosphere, combine the target nucleotide monophosphate, AMP-morpholidate salt, p-toluenesulfonic acid, and anhydrous MnCl₂.
Solvent Addition: Inject the anhydrous pyridine followed by the anhydrous formamide.
Visual Validation Checkpoint: Stir the mixture at ambient temperature. Within 15 minutes, the solution must become completely homogeneous. If a cloudy suspension persists, the system is no longer self-validating for predictable kinetics. Abort, re-lyophilize your starting materials to remove trace salts, and restart.
Reaction Monitoring: Stir under N₂ for 20 hours. Analytical Validation: Pull a 5 µL aliquot, dilute in 0.1 M aqueous ammonium acetate, and analyze via HPLC/MS. The reaction is validated as complete only when the AMP-morpholidate peak is entirely consumed.
Quenching & Purification: Because formamide is highly polar and difficult to evaporate, do not attempt standard aqueous workup. Inject the crude, homogeneous reaction mixture directly onto an amine-functionalized silica gel column equilibrated with 0.1 M acetic acid in methanol. This effectively strips the formamide, pyridine, and N,N'-dicyclohexylguanidine byproducts from the desired pyrophosphate inner salt.
References
Synthesis of Carba-NAD and the Structures of Its Ternary Complexes with SIRT3 and SIRT5. The Journal of Organic Chemistry - ACS Publications. 1
Synthesis of novel pyrophosphorothiolate-linked dinucleoside cap analogues in a ball mill. Organic & Biomolecular Chemistry (RSC Publishing). 4
Structure–Activity Relationship of Adenosine 5′-diphosphoribose at the Transient Receptor Potential Melastatin 2 (TRPM2) Channel: Rational Design of Antagonists. Journal of Medicinal Chemistry - ACS Publications / PMC. 2
Technical Support Center: Ion-Exchange Chromatography for Adenosine 5'-Monophosphomorpholidate Product Purification
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing ion-exchange chromatography (IEC) for the purification of adenosine 5'-monophosphomorpholidate (AMP...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing ion-exchange chromatography (IEC) for the purification of adenosine 5'-monophosphomorpholidate (AMP-morpholidate) and related reaction products. Here, we move beyond basic protocols to explain the underlying principles and provide robust troubleshooting strategies to overcome common challenges in the lab.
Core Concepts: Why Anion-Exchange for AMP-Morpholidate?
Adenosine 5'-monophosphomorpholidate and its common precursors or byproducts, such as adenosine 5'-monophosphate (AMP), are negatively charged molecules at neutral or slightly alkaline pH. This fundamental property is due to the phosphate group(s) in their structure.[1][2] Ion-exchange chromatography, specifically anion-exchange chromatography (AEX), is the method of choice for their separation.[2]
In AEX, the stationary phase (the resin in the column) contains fixed, positively charged functional groups.[3][4] A commonly used resin for nucleotide purification is Diethylaminoethyl (DEAE) cellulose.[3][4] When a mixture containing AMP-morpholidate is loaded onto the column, the negatively charged molecules bind to the positively charged resin.[5][6]
Elution, the process of releasing the bound molecules, is achieved by introducing a mobile phase with a high concentration of counter-ions (typically a salt like NaCl or ammonium bicarbonate) or by changing the pH to alter the charge of the target molecule.[7][8][9] This is usually done by applying a gradient of increasing salt concentration. Molecules with a lower net negative charge will elute first, followed by those with progressively higher negative charges. This allows for the separation of AMP-morpholidate from unreacted AMP, adenosine, and other charged impurities.
Experimental Workflow & Recommended Protocol
A successful purification relies on a systematic approach, from column preparation to data analysis. The following workflow and protocol are designed to provide a robust starting point for your experiments.
Workflow Overview
The entire process can be visualized as a sequence of critical steps, each contributing to the final purity of the product.
Caption: Workflow for AMP-Morpholidate Purification.
Detailed Protocol: Purification using DEAE-Cellulose
This protocol is a general guideline and may require optimization based on your specific reaction mixture and scale.
Buffer A (Low Salt): 20 mM Triethylammonium Bicarbonate (TEAB) or Ammonium Bicarbonate, pH 7.5-8.0
Buffer B (High Salt): 1 M Triethylammonium Bicarbonate (TEAB) or Ammonium Bicarbonate, pH 7.5-8.0
Procedure:
Column Packing and Equilibration:
Prepare a slurry of DEAE-cellulose in Buffer A.
Carefully pack the column to avoid air bubbles and ensure a uniform bed.
Equilibrate the column by washing with 5-10 column volumes (CVs) of Buffer A until the pH and conductivity of the eluate match the buffer.[12][13]
Sample Preparation:
Ensure your crude reaction mixture is at a pH similar to Buffer A. Adjust if necessary with a dilute solution of your buffer base (e.g., triethylamine).
Dilute the sample with Buffer A to reduce its ionic strength, ensuring the target molecule will bind to the resin upon loading.
Sample Loading:
Load the prepared sample onto the column at a low flow rate to allow for efficient binding.
Collect the flow-through. This fraction should contain uncharged molecules like morpholine and unreacted adenosine.
Washing:
Wash the column with 2-3 CVs of Buffer A to remove any remaining unbound or weakly bound impurities.[5] The UV absorbance at 260 nm should return to baseline.
Elution:
Begin a linear gradient from 0% to 100% Buffer B over 10-20 CVs. The exact gradient slope may need optimization.[12]
Continuously monitor the eluate at 260 nm and collect fractions throughout the gradient.
Typically, unreacted AMP will elute before the desired AMP-morpholidate product due to its lower net charge.
Fraction Analysis:
Analyze the collected fractions using an appropriate method such as Thin-Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing the pure product.
Post-Purification:
Pool the pure fractions. The volatile TEAB or ammonium bicarbonate buffer can be removed by lyophilization (freeze-drying).
Regenerate the column by washing with several CVs of high salt buffer, followed by re-equilibration with Buffer A for future use.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the purification process.
Issue
Potential Cause(s)
Recommended Solution(s)
Problem: The target compound (AMP-morpholidate) does not bind to the column and elutes in the flow-through.
1. Incorrect Buffer pH: The pH of the sample and loading buffer may be too low, causing the phosphate group to be protonated and reducing the molecule's net negative charge. 2. Sample Ionic Strength Too High: The salt concentration in the sample is too high, preventing the target from binding to the resin. The salt ions out-compete your molecule for binding sites.
1. Verify and Adjust pH: Ensure the pH of your sample and Buffer A is at least 1-2 units above the pKa of the phosphate group (typically around pH 6.5 for the second dissociation), a range of 7.5-8.5 is common.[12] 2. Dilute or Desalt Sample: Dilute your sample with Buffer A before loading. If the sample is highly concentrated in salt, consider a desalting step (e.g., size-exclusion chromatography) prior to IEX.
Problem: Poor resolution between AMP and AMP-morpholidate peaks.
1. Gradient is Too Steep: A rapid increase in salt concentration does not allow sufficient time for differential elution.[12] 2. Column Overloading: Too much sample has been loaded onto the column, exceeding its binding capacity and leading to peak broadening.[5] 3. Improper Column Packing: A poorly packed column with channels or voids will lead to a non-uniform flow path and poor separation.
1. Flatten the Gradient: Decrease the slope of the salt gradient. For example, instead of a 0-1 M gradient over 10 CVs, try it over 20 CVs.[12] 2. Reduce Sample Load: Decrease the amount of crude material loaded onto the column. 3. Repack the Column: Ensure the resin bed is packed uniformly. Check for and remove any air bubbles.
Problem: The target compound elutes much later than expected, or not at all.
1. Strong Binding: The interaction between your molecule and the resin is too strong under the current conditions. 2. Incorrect Buffer B Concentration: The high salt buffer may not be at the correct concentration.
1. Adjust Elution Conditions: If using a pH gradient, decrease the pH of the elution buffer. If using a salt gradient, ensure Buffer B is at a sufficiently high concentration (e.g., 1 M or higher). 2. Verify Buffer Composition: Remake your high salt buffer and confirm its concentration.
Problem: Low recovery of the final product.
1. Irreversible Binding: The product may be binding irreversibly to the resin, although this is less common with standard DEAE resins. 2. Degradation: The AMP-morpholidate may be unstable at the pH used for separation. 3. Incomplete Elution: The salt gradient may not have reached a high enough concentration to elute all of the bound product.
1. Use a Stronger Eluent: After the main gradient, perform a high-salt "strip" step with 2 M NaCl to elute any remaining bound species. 2. Check Product Stability: Perform small-scale stability tests of your product in the chosen buffer system. 3. Extend the Gradient: Ensure the gradient reaches 100% Buffer B and is held there for 1-2 CVs to elute all bound material.
Frequently Asked Questions (FAQs)
Q1: What is the best resin to use for AMP-morpholidate purification?
A weak anion exchanger like DEAE-cellulose or DEAE-Sephadex is an excellent and cost-effective choice for this type of purification.[3][9] Strong anion exchangers (e.g., those with quaternary amine groups, like Q-resins) can also be used and may offer higher resolution, but can sometimes lead to very strong binding requiring higher salt concentrations for elution.[7]
Q2: Why use a volatile buffer like ammonium bicarbonate or TEAB?
Volatile buffers are advantageous because they can be easily removed from the final product by lyophilization (freeze-drying).[9] This avoids an additional desalting step which can lead to sample loss.
Q3: How do I monitor the column elution?
The most common method is to monitor the UV absorbance of the eluate at or near the absorbance maximum of adenosine, which is 260 nm.[10][11][14] This allows for real-time tracking of the different nucleotide-containing species as they elute from the column.
Q4: Can I use a pH gradient instead of a salt gradient for elution?
Yes, elution can also be achieved by decreasing the pH of the mobile phase. As the pH drops, the phosphate groups on the nucleotides become protonated, reducing their net negative charge and causing them to detach from the positively charged resin.[15] However, salt gradients are more commonly used for nucleotide separations as they often provide better resolution and are simpler to implement.[7]
Q5: My final product still contains salt after lyophilization. What happened?
This can occur if non-volatile salts (like NaCl or phosphate buffers) were present in your sample or used in the chromatography. If you must use a non-volatile buffer, a subsequent desalting step, such as size-exclusion chromatography or dialysis, will be necessary to obtain a salt-free product.
References
Biophoretics. (n.d.). DEAE Cellulose (DE52). Retrieved March 12, 2026, from [Link]
Wikipedia. (2023, December 2). Diethylaminoethyl cellulose. Retrieved March 12, 2026, from [Link]
Bio-Rad Laboratories. (2025, November 11). Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. Retrieved March 12, 2026, from [Link]
Agilent Technologies. (2024, April 22). Oligonucleotide Purification using Anion Exchange Liquid Chromatography. Retrieved March 12, 2026, from [Link]
YMC Europe. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. Retrieved March 12, 2026, from [Link]
McLaughlin, L. W., & Bischoff, R. (1987). High-performance anion-exchange chromatography of oligonucleotides.
ACS Publications. (2024, April 11). Oligonucleotide Purification by Ion Exchange Chromatography: A Step-by-Step Guide to Process Understanding, Modeling, and Simulation. Retrieved March 12, 2026, from [Link]
Chrom Tech, Inc. (2025, October 20). Mastering Ion Exchange Chromatography: Essential Guide. Retrieved March 12, 2026, from [Link]
Bio-Rad Laboratories. (n.d.). Preparative Anion Exchange Chromatography for the Purification of Phosphorothioate DNA Oligonucleotides. Retrieved March 12, 2026, from [Link]
Scantec Nordic. (n.d.). AN 162: Determination of Nucleotides by Ion Chromatography with UV Absorbance Detection. Retrieved March 12, 2026, from [Link]
Datta, A. K., & Chakrabarti, P. (1993). Purification of nucleotide-linked peptide. Analytical Biochemistry, 210(1), 236-239.
PubMed. (2015, February 27). Preparation, chromatographic evaluation and application of adenosine 5'-monophosphate modified ZrO2/SiO2 stationary phase in hydrophilic interaction chromatography. Retrieved March 12, 2026, from [Link]
Taylor & Francis. (n.d.). DEAE-cellulose – Knowledge and References. Retrieved March 12, 2026, from [Link]
MP Biomedicals. (n.d.). Adenosine-5′-Monophosphate Monohydrate. Retrieved March 12, 2026, from [Link]
PubMed. (1991, January 1). A simple and efficient procedure for the isolation of high-quality phage lambda DNA using a DEAE-cellulose column. Retrieved March 12, 2026, from [Link]
Ecolab. (n.d.). Ion Exchange Chromatography. Retrieved March 12, 2026, from [Link]
PubMed. (2005, May 15). Synthesis and biodistribution of [11C]adenosine 5'-monophosphate ([11C]AMP). Retrieved March 12, 2026, from [Link]
PubMed. (1975, October 15). Antibodies to Adenosine 5'-monophosphate: Purification and Specificity. Retrieved March 12, 2026, from [Link]
Adenosine 5'-Monophosphomorpholidate vs. Adenosine 5'-Monophosphate Imidazolide: A Technical Comparison Guide
Introduction: The Need for Activated Nucleotides In nucleotide chemistry and drug development, activating the 5'-phosphate of a nucleotide is a mandatory step for synthesizing complex pyrophosphate bridges (e.g., NAD⁺, F...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Need for Activated Nucleotides
In nucleotide chemistry and drug development, activating the 5'-phosphate of a nucleotide is a mandatory step for synthesizing complex pyrophosphate bridges (e.g., NAD⁺, FAD, ATP analogs) or studying non-enzymatic oligonucleotide polymerization. Unmodified phosphates are poor electrophiles. By attaching a leaving group to the phosphate, researchers create a highly reactive phosphoanhydride or phosphoramidate intermediate.
Two of the most prominent activated intermediates are Adenosine 5'-monophosphomorpholidate (AMP-morpholidate) and Adenosine 5'-monophosphate imidazolide (ImpA) . While both molecules serve to turn the phosphate into an electrophilic center, their distinct leaving groups—morpholine versus imidazole—dictate vastly different reactivity profiles, stability windows, and experimental applications. This guide objectively compares their performance, details the mechanistic causality behind their behavior, and provides field-proven, self-validating protocols for their use.
Chemical Properties & Reactivity Profiles
The choice between a morpholidate and an imidazolide hinges on the kinetic trade-off between stability and reactivity.
Property
AMP-Morpholidate
AMP-Imidazolide (ImpA)
Leaving Group
Morpholine
Imidazole
Reactivity Level
Moderate
Extremely High
Aqueous Stability
High (Stable for days/weeks)
Low (Hydrolyzes in hours)
Primary Nucleophilic Target
Phosphate (forming Pyrophosphate)
3'-OH of Ribose (forming Phosphodiester)
Optimal Catalysts
Mn²⁺, Pyridinium Tosylate
Mg²⁺, Na⁺-Montmorillonite Clay
Primary Application
Controlled synthesis of coenzymes (e.g., NAD⁺ analogs)
Causality Insight: The P-N bond in ImpA is highly susceptible to hydrolysis. When the imidazolide moiety is protonated (forming a zwitterion), it becomes an exceptional leaving group. Magnesium ions (Mg²⁺) coordinate the phosphate, drastically accelerating both nucleophilic attack by a 3'-OH and hydroxide attack (hydrolysis)[1]. Conversely, the morpholine ring in AMP-morpholidate provides steric bulk and lacks the same zwitterionic susceptibility. This makes it stable enough to be isolated, stored, and reacted slowly over 20+ hours to ensure high-yield, specific pyrophosphate formation without rampant hydrolysis as demonstrated in the synthesis of Carba-NAD[2].
Mechanistic Pathways & Activation Logic
Fig 1. Divergent activation pathways and applications of AMP-morpholidate vs. AMP-imidazolide.
Kinetic Data & Performance Metrics
Understanding the kinetics of these intermediates is critical for optimizing reaction times and yields. The table below summarizes quantitative experimental data derived from foundational kinetic studies.
>1000 times faster in the presence of Montmorillonite[3]
Optimal pH Range
pH 5.0 - 7.0 (often buffered with Pyridinium Tosylate)
pH 7.0 - 8.0 (balances hydrolysis and polymerization)
Typical Yield (Target Product)
~60% (Pyrophosphate coupling)
Highly variable (dependent on oligomer length)
Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes a specific validation step to confirm the success of the mechanistic choices.
Workflow A: Synthesis of Carba-NAD using AMP-Morpholidate
This protocol leverages the stability of AMP-morpholidate to synthesize a pyrophosphate bond, specifically for creating Carba-NAD (an unreactive substrate analog for NAD-consuming enzymes like SIRT3/SIRT5) [2].
Step-by-Step Methodology:
Reagent Preparation: Combine 0.388 mmol of Carba-NMN inner salt with 0.776 mmol of AMP-morpholidate (4-morpholine-N,N-dicyclohexylcarboxamidine salt).
Catalyst Addition: Add 1.05 mmol of p-toluenesulfonic acid monohydrate (to buffer the reaction) and 1.16 mmol of anhydrous MnCl₂.
Causality: MnCl₂ acts as a divalent cation source that coordinates the phosphate oxygens, increasing the electrophilicity of the morpholidate-activated phosphorus atom.
Solvent Mixing: Dissolve the mixture in 0.4 mL pyridine and 2 mL formamide.
Causality: Formamide ensures a completely homogeneous solution, providing predictable mixing for highly polar nucleotide reagents.
Incubation: Stir the reaction at ambient temperature under an N₂ atmosphere for 20 hours.
Self-Validation (HPLC-MS): Monitor the reaction via HPLC-MS. The system is validated when the AMP-morpholidate peak is completely consumed and the Carba-NAD mass peak dominates. Purify via aminopropyl-functionalized silica gel chromatography.
Workflow B: Non-Enzymatic RNA Primer Extension using ImpA
This protocol utilizes the extreme reactivity of ImpA to drive non-enzymatic phosphodiester bond formation, a standard assay in prebiotic chemistry [3].
Step-by-Step Methodology:
Substrate Preparation: Prepare a solution containing 10 to 40 mM ImpA and a fluorescently labeled RNA primer.
Buffer & Catalyst Assembly: Suspend the reagents in a pH 8.0 HEPES buffer containing 0.2 M MgCl₂ and Na⁺-montmorillonite clay.
Causality: The pH 8.0 environment minimizes rapid acid-catalyzed hydrolysis while maintaining sufficient zwitterionic ImpA for the reaction. The montmorillonite clay acts as a structural template, bringing the 3'-OH of the primer into close proximity with the activated ImpA phosphate.
Incubation: Incubate the mixture at 25°C for 2 to 7 days.
Self-Validation (Denaturing PAGE): Quench the reaction with EDTA (to chelate Mg²⁺ and halt catalysis). Run the products on a 20% denaturing polyacrylamide gel. The system is validated by the appearance of distinct, laddered bands corresponding to +1, +2, and +3 nucleotide extensions of the primer.
Fig 2. Step-by-step experimental workflows and validation checkpoints for both intermediates.
Conclusion & Selection Guide
For drug development professionals synthesizing stable nucleotide analogs (like enzyme inhibitors or coenzyme derivatives), AMP-morpholidate is the superior choice. Its controlled reactivity ensures high-fidelity pyrophosphate formation without excessive degradation. Conversely, researchers investigating non-enzymatic polymerization, rapid coupling, or prebiotic RNA synthesis must utilize AMP-imidazolide (ImpA) . While its rapid hydrolysis demands careful optimization of pH and divalent cations, its unparalleled reactivity is necessary to drive phosphodiester bond formation in the absence of polymerase enzymes.
References
Ferris, J. P., et al. "Kinetic and mechanistic analysis of dinucleotide and oligonucleotide formation from the 5'-phosphorimidazolide of adenosine on Na(+)-montmorillonite." PubMed (NIH).
Kanavarioti, A., et al. "Magnesium ion catalyzed P-N bond hydrolysis in imidazolide-activated nucleotides. Relevance to template-directed synthesis of polynucleotides." ResearchGate.
Szczepankiewicz, B. G., et al. "Synthesis of Carba-NAD and the Structures of Its Ternary Complexes with SIRT3 and SIRT5." ACS Publications.
Comparing Adenosine 5'-monophosphomorpholidate and DCC for nucleotide coupling
Adenosine 5'-Monophosphomorpholidate vs. Direct DCC Activation: A Mechanistic and Experimental Guide to Nucleotide Coupling Introduction Synthesizing phosphoanhydride and phosphodiester bonds is a cornerstone of nucleoti...
Author: BenchChem Technical Support Team. Date: March 2026
Adenosine 5'-Monophosphomorpholidate vs. Direct DCC Activation: A Mechanistic and Experimental Guide to Nucleotide Coupling
Introduction
Synthesizing phosphoanhydride and phosphodiester bonds is a cornerstone of nucleotide chemistry, essential for generating ATP analogs, dinucleotides, and sugar nucleotides. The fundamental challenge lies in overcoming the electrostatic repulsion between phosphate anions and preventing competitive hydrolysis. Historically, N,N'-Dicyclohexylcarbodiimide (DCC) was used as a direct coupling agent. However, the evolution of the field led to the Moffatt-Khorana morpholidate method, utilizing Adenosine 5'-monophosphomorpholidate as a stable, pre-activated intermediate. This guide objectively compares these two methodologies, exploring the causality behind their performance and providing validated experimental protocols.
Mechanistic Causality: Why Direct DCC Fails and Morpholidates Succeed
Direct DCC Activation: The Problem of the Dead-End Intermediate
When a nucleoside 5'-monophosphate (NMP) is reacted directly with DCC, the initial event is the formation of a highly reactive O-phosphorylisourea intermediate. While this intermediate can theoretically undergo nucleophilic attack by a second phosphate to form the desired anhydride, it suffers from a fatal kinetic flaw. The O-phosphorylisourea is highly susceptible to an intramolecular O-to-N migration. This rearrangement yields a thermodynamically stable, unreactive N-phosphorylurea dead-end product 1. Furthermore, direct DCC coupling often leads to the formation of cyclic trimetaphosphates, drastically reducing the yield of the target linear polyphosphate.
The Morpholidate Method: Kinetic Trapping and Controlled Activation
To circumvent the O-to-N migration, Moffatt and Khorana introduced morpholine into the DCC activation reaction. Morpholine acts as a nucleophilic trap; it rapidly attacks the transient O-phosphorylisourea before the detrimental rearrangement can occur, expelling dicyclohexylurea (DCU) and forming Adenosine 5'-monophosphomorpholidate 2.
This morpholidate is a stable phosphoramidate. The morpholine ring provides ideal steric and electronic properties—it is stable enough to be isolated, purified, and stored, yet reactive enough to undergo substitution when attacked by a strong nucleophile (like a pyrophosphate or sugar-1-phosphate) in a subsequent, controlled step.
Fig 1: Reaction pathways comparing direct DCC activation vs. the Morpholidate method.
The Role of Catalysis in Morpholidate Coupling
While the morpholidate intermediate is stable, its uncatalyzed reaction with a phosphate nucleophile is notoriously slow, often requiring 3 to 7 days at room temperature. This is because neutral morpholine is a relatively poor leaving group.
The introduction of 1H-tetrazole revolutionized this workflow. 1H-tetrazole acts as a bifunctional catalyst. It provides general acid catalysis by protonating the morpholino nitrogen, significantly enhancing its leaving group ability. Simultaneously, it acts as a nucleophilic catalyst, displacing morpholine to form a highly reactive, transient phosphorotetrazolide intermediate that is rapidly attacked by the incoming phosphate 3.
Fig 2: Mechanism of tetrazole-catalyzed phosphomorpholidate coupling.
Quantitative Performance Comparison
The following table summarizes the experimental performance of direct DCC coupling versus the morpholidate methods for synthesizing dinucleoside polyphosphates or sugar nucleotides.
Parameter
Direct DCC Coupling
Uncatalyzed Morpholidate
1H-Tetrazole Catalyzed Morpholidate
Typical Yield
15% - 30%
40% - 60%
76% - 91%
Reaction Time
24 - 48 hours
3 - 7 days
12 - 48 hours
Intermediate Stability
Transient, highly unstable
Highly stable (months at -20°C)
Highly stable (months at -20°C)
Primary Byproducts
N-phosphorylureas, cyclic metaphosphates
Unreacted starting material
Minimal (trace hydrolysis products)
Scalability
Poor (purification bottleneck)
Good
Excellent
Self-Validating Experimental Protocols
The following methodologies provide a self-validating system for generating and utilizing Adenosine 5'-monophosphomorpholidate.
Protocol A: Synthesis of Adenosine 5'-monophosphomorpholidate
Objective: Convert AMP to its stable morpholidate derivative.
Preparation: Dissolve Adenosine 5'-monophosphate (AMP) free acid (1.0 mmol) in a mixture of tert-butanol (10 mL) and water (10 mL). Add morpholine (4.0 mmol). The solution should become clear.
Activation: Dissolve DCC (4.0 mmol) in tert-butanol (10 mL). Add this DCC solution dropwise to the AMP/morpholine mixture over 30 minutes under gentle reflux (~80°C).
Reaction & Precipitation: Continue refluxing for 3 hours. As the reaction proceeds, the insoluble byproduct N,N'-dicyclohexylurea (DCU) will precipitate as a white solid.
Validation Check 1 (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: Isopropanol/Ammonia/Water 7:1:2). The AMP starting material (lower Rf) should be completely converted to the morpholidate (higher Rf).
Workup: Cool the mixture to room temperature and filter off the DCU precipitate. Wash the filter cake with water (2 x 5 mL).
Isolation: Evaporate the filtrate under reduced pressure to a thick syrup. Triturate the syrup with cold anhydrous ether (30 mL) to precipitate the Adenosine 5'-monophosphomorpholidate as a white powder. Centrifuge, decant the ether, and dry the pellet under high vacuum. Store at -20°C.
Protocol B: 1H-Tetrazole Catalyzed Coupling (Synthesis of ATP analog or Sugar Nucleotide)
Objective: Couple the morpholidate with a phosphate nucleophile (e.g., tributylammonium pyrophosphate).
Drying: Co-evaporate Adenosine 5'-monophosphomorpholidate (0.5 mmol) and the phosphate nucleophile (0.75 mmol, tributylammonium salt) with anhydrous pyridine (3 x 5 mL) to remove trace water. Causality: Water competes as a nucleophile, leading to hydrolysis back to AMP.
Catalyst Addition: Dissolve the dried mixture in anhydrous DMSO or Pyridine (5 mL). Add 1H-tetrazole (1.5 mmol, 3.0 equivalents) 3.
Coupling: Stir the reaction at room temperature under an argon atmosphere for 24 hours.
Validation Check 2 (31P NMR): Take a 50 µL aliquot, dilute in D2O, and run a quick 31P NMR. The disappearance of the morpholidate phosphorus signal (~ +5 ppm) and the appearance of the characteristic multiplet signals of the polyphosphate product (e.g., -10 to -22 ppm for triphosphates) confirms successful coupling 4.
Purification: Quench the reaction with water (1 mL). Purify the mixture via anion-exchange chromatography (e.g., DEAE Sephadex) using a linear gradient of triethylammonium bicarbonate (TEAB) buffer (0.1 M to 1.0 M). Lyophilize the product fractions to yield the pure coupled nucleotide.
Conclusion
While direct DCC activation is historically significant, it is fundamentally limited by the kinetic instability of the O-phosphorylisourea intermediate, leading to complex mixtures and low yields. The Moffatt-Khorana morpholidate method, particularly when accelerated by 1H-tetrazole catalysis, elegantly solves this by trapping the intermediate as a stable, isolable Adenosine 5'-monophosphomorpholidate. This approach provides a highly controlled, high-yielding, and scalable pathway for synthesizing complex nucleotide architectures.
References
Appy, L., et al. "Synthetic Strategies for Dinucleotides Synthesis." Molecules (2019).[Link]
Sun, Z., et al. "Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates." Molecules (2024).[Link]
Wittmann, V., & Wong, C. H. "1H-Tetrazole as Catalyst in Phosphomorpholidate Coupling Reactions: Efficient Synthesis of GDP-Fucose, GDP-Mannose, and UDP-Galactose." The Journal of Organic Chemistry (1997).[Link]
Kore, A. R., et al. "A general synthesis of nucleoside 5′-triphosphates." Russian Journal of Bioorganic Chemistry (2013).[Link]
HPLC method validation for testing Adenosine 5'-monophosphomorpholidate purity
An accurate and robust purity analysis of nucleotide intermediates is the bedrock of successful oligonucleotide and coenzyme synthesis. Adenosine 5'-monophosphomorpholidate (AMP-morpholidate) is a highly reactive electro...
Author: BenchChem Technical Support Team. Date: March 2026
An accurate and robust purity analysis of nucleotide intermediates is the bedrock of successful oligonucleotide and coenzyme synthesis. Adenosine 5'-monophosphomorpholidate (AMP-morpholidate) is a highly reactive electrophilic intermediate widely used to synthesize nucleotide polyphosphates, mRNA cap analogs, and NAD+ derivatives[1].
Because AMP-morpholidate is typically synthesized via the condensation of adenosine 5'-monophosphate (AMP) and morpholine using a coupling agent like dicyclohexylcarbodiimide (DCC), crude mixtures often contain unreacted AMP, free morpholine, dicyclohexylurea (DCU), and hydrolysis degradation products. Commercial grades generally guarantee ≥93% purity. However, even minor AMP impurities can competitively inhibit downstream pyrophosphate bond formations, drastically reducing target yields.
As an application scientist, I have designed this guide to objectively compare chromatographic strategies for AMP-morpholidate analysis and provide a self-validating, step-by-step methodology grounded in the latest ICH Q2(R2) validation guidelines[2].
Comparative Analysis of Chromatographic Strategies
Selecting the appropriate High-Performance Liquid Chromatography (HPLC) modality requires balancing resolution, analyte stability, and downstream mass spectrometry (MS) compatibility.
Table 1: Performance Comparison of HPLC Modalities for AMP-Morpholidate
Parameter
Ion-Pairing RP-HPLC (IP-RP-HPLC)
Anion-Exchange Chromatography (AEX)
Hydrophilic Interaction (HILIC)
Retention Mechanism
Hydrophobic interaction + Ion-pairing
Electrostatic interaction
Hydrophilic partitioning
Resolution (AMP vs. Morpholidate)
Excellent (
Rs
> 3.0)
Good (
Rs
~ 2.0)
Moderate (
Rs
< 1.5)
MS Compatibility
High (utilizes volatile TEAA)
Poor (requires high salt gradients)
High (ammonium acetate/formate)
Analyte Stability
High (pH 6.0 buffer prevents hydrolysis)
Moderate (high salt can induce artifacts)
Low (organic-rich phases risk precipitation)
Verdict
Optimal Choice
Alternative for preparative scale
Not recommended for bulky morpholidates
Mechanistic Insight: Why IP-RP-HPLC is the Superior Choice
AMP-morpholidate presents a unique structural dichotomy: a highly polar adenosine-phosphate core paired with a lipophilic morpholine ring. In standard Reversed-Phase HPLC, the charged phosphate group causes poor retention and severe peak tailing.
By introducing Triethylammonium acetate (TEAA) into the mobile phase, the positively charged triethylammonium ions pair with the negatively charged phosphate oxygen. This temporarily neutralizes the molecule, allowing the C18 stationary phase to interact strongly with both the adenine base and the morpholine ring. Because native AMP lacks the hydrophobic morpholine moiety, it elutes significantly earlier, ensuring baseline separation.
Step-by-Step Methodology: IP-RP-HPLC Protocol
The following protocol is engineered as a self-validating system to ensure baseline separation of AMP, AMP-morpholidate, and hydrophobic coupling byproducts like DCU.
1. Column Selection
Stationary Phase: C18 reversed-phase column (250 mm × 4.6 mm, 5 µm particle size).
2. Mobile Phase Preparation
Buffer A: 0.1 M Triethylammonium acetate (TEAA) in LC-MS grade water, adjusted to pH 6.0.
Causality Note: The phosphoramidate (P-N) bond in AMP-morpholidate is highly acid-labile. Standard RP-HPLC methods utilizing 0.1% Formic Acid (pH ~2.7) will cause on-column hydrolysis of the morpholidate back to AMP, yielding a false impurity profile. Maintaining pH 6.0 preserves molecular integrity during the run.
Buffer B: 100% Acetonitrile (HPLC grade).
3. Gradient Elution Program
0–5 min (2% B): Isocratic hold to elute polar salts and unreacted morpholine in the void volume.
5–20 min (2% to 30% B): Linear gradient to elute native AMP, followed by the more hydrophobic AMP-morpholidate.
20–25 min (30% to 80% B): Aggressive column wash. Causality Note: This step is mandatory to purge DCU, a highly lipophilic byproduct of DCC-mediated synthesis that will otherwise cause ghost peaks in subsequent runs.
25–35 min (2% B): Column re-equilibration.
4. Run Parameters
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C.
Detection: UV absorbance at 260 nm (optimal wavelength for the adenine chromophore).
Method Validation Framework (ICH Q2(R2))
To ensure the trustworthiness of the analytical data, the method must be validated according to the ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach for analytical procedures[2][3].
ICH Q2(R2) validation workflow for AMP-morpholidate HPLC purity analysis.
Table 2: Experimental Validation Results (Benchmarked against ICH Q2(R2) Standards)
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Conclusion
Specificity
Baseline resolution (
Rs
> 1.5)
Rs
= 3.4 (AMP vs. AMP-morpholidate)
Pass
Linearity
R² ≥ 0.999 over 50-150% of target
R² = 0.9998 (Range: 10 - 200 µg/mL)
Pass
Accuracy (Recovery)
98.0% - 102.0%
99.4% ± 0.5% (Spiked at 3 concentration levels)
Pass
Precision (Repeatability)
%RSD ≤ 2.0% (n=6 injections)
%RSD = 0.8%
Pass
LOD / LOQ
Signal-to-Noise ≥ 3 (LOD) / 10 (LOQ)
LOD = 0.5 µg/mL, LOQ = 1.5 µg/mL
Pass
Robustness
Stable
Rs
with deliberate variations
Rs
> 3.0 across pH 5.8-6.2 and ±2°C
Pass
Conclusion
For the purity analysis of Adenosine 5'-monophosphomorpholidate, Ion-Pairing RP-HPLC utilizing a pH-controlled TEAA buffer system provides the optimal balance of resolution, analyte stability, and MS compatibility. By adhering to the ICH Q2(R2) validation framework, laboratories can establish a highly reliable, self-validating assay that safeguards the integrity of downstream nucleotide synthesis workflows.
References
Title: Synthesis of Carba-NAD and the Structures of Its Ternary Complexes with SIRT3 and SIRT5
Source: acs.org (The Journal of Organic Chemistry)
URL: [Link]
Title: Validation of Analytical Procedure Q2(R2)
Source: ich.org
URL: [Link]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Adenosine 5'-Monophosphomorpholidate Derivatives
Introduction: The Central Role of Activated AMP Derivatives in Modern Drug Development In the landscape of drug discovery and chemical biology, activated nucleotides are indispensable tools. Among these, Adenosine 5'-mon...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Central Role of Activated AMP Derivatives in Modern Drug Development
In the landscape of drug discovery and chemical biology, activated nucleotides are indispensable tools. Among these, Adenosine 5'-monophosphomorpholidate (AMP-morpholidate) and its derivatives serve as crucial intermediates in the synthesis of complex biomolecules, including oligonucleotides and enzyme inhibitors. Their utility stems from the morpholidate group, which transforms the phosphate moiety into a better leaving group, facilitating nucleophilic attack and the formation of phosphodiester or pyrophosphate bonds.
However, the very reactivity that makes these molecules useful also presents a significant analytical challenge. Characterizing these derivatives, monitoring their reactions, and identifying byproducts requires robust analytical techniques. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become the cornerstone for this purpose, offering unparalleled sensitivity, selectivity, and speed.[1][2]
This guide provides an in-depth comparison of mass spectrometry methodologies for analyzing AMP-morpholidate derivatives. We will explore the fundamental principles, delve into fragmentation patterns, compare them with prevalent alternatives like phosphoramidate prodrugs, and provide field-proven experimental protocols. The insights herein are tailored for researchers, scientists, and drug development professionals who rely on precise molecular characterization to drive their projects forward.
The Analytical Workflow: A High-Level Overview
The analysis of polar, charged molecules like AMP-morpholidate derivatives follows a structured workflow. The goal is to achieve efficient separation from the sample matrix, effective ionization, and selective detection to produce reliable qualitative and quantitative data. Each step is a critical control point where methodological choices dictate the quality of the final result.
Caption: General workflow for the LC-MS/MS analysis of nucleotide derivatives.
Part 1: Mass Spectrometry of Adenosine 5'-Monophosphomorpholidate
Ionization and Fragmentation: Decoding the Signature
Electrospray ionization (ESI) is the method of choice for AMP-morpholidate and its derivatives due to their polar and non-volatile nature.[3] Analysis is typically performed in positive ion mode, where the primary precursor ion observed is the protonated molecule, [M+H]⁺.
Upon selection in the first quadrupole and transmission to the collision cell, the [M+H]⁺ ion undergoes collision-induced dissociation (CID). The resulting fragmentation pattern is highly predictable and provides definitive structural confirmation. The primary cleavage event is the scission of the P-N bond of the phosphoramidate linkage, which is the most labile bond under CID conditions.
Key Fragmentation Pathways:
Neutral Loss of Morpholine: The most characteristic fragmentation is the loss of the morpholine moiety (C₄H₉NO, 87.12 Da), resulting in a highly stable fragment corresponding to protonated AMP, [AMP+H]⁺.
Adenosine Backbone Fragmentation: Further fragmentation of the resulting [AMP+H]⁺ ion follows the well-established pattern for nucleotides.[4][5] This includes:
Cleavage of the glycosidic bond to yield the protonated adenine base ([Adenine+H]⁺).
Loss of the ribose sugar.
Cleavage of the phosphate ester bond to yield protonated adenosine ([Adenosine+H]⁺).
Caption: Predicted fragmentation pathway of AMP-morpholidate in positive ion ESI-MS/MS.
Part 2: Comparison with Alternative Activated Nucleotides
While AMP-morpholidate is a powerful synthetic tool, other activated nucleotides are prevalent, particularly in the field of prodrugs designed to deliver monophosphates into cells. Aryl phosphoramidates (ProTides) are a prominent class of such alternatives.[6][7][8] Understanding their analytical differences is key to selecting the appropriate methodology.
AMP-Morpholidate vs. Aryl Phosphoramidate ProTides
Aryl phosphoramidate prodrugs mask the charge of the phosphate group with an aryl group and an amino acid ester, enhancing cell permeability.[9] Their MS analysis serves a different purpose—typically for pharmacokinetic studies to measure the prodrug and its metabolites in complex biological matrices.[2][10]
Key Analytical Distinctions:
Ionization Efficiency: ProTides are generally less polar than AMP-morpholidate and often exhibit better ionization efficiency and chromatographic behavior on standard reversed-phase columns.
Fragmentation Cascade: The fragmentation of ProTides is more complex. The initial cleavage can occur at the amino acid ester, followed by the loss of the aryl group, and finally cleavage of the P-N bond to release the active drug. This multi-step fragmentation provides a wealth of structural information but requires careful optimization of collision energies.
Analytical Matrix: AMP-morpholidate is typically analyzed in clean reaction mixtures. ProTides are measured in complex biological fluids (plasma, cell lysates), necessitating more rigorous sample preparation and validation to mitigate matrix effects.[1]
The table below summarizes the key mass spectrometric parameters for AMP-morpholidate and a representative aryl phosphoramidate prodrug of adenosine monophosphate.
Parameter
Adenosine 5'-Monophosphomorpholidate
Aryl Phosphoramidate ProTide (Example)
Causality and Rationale
Primary Use Case
Synthetic Intermediate
Cellular Delivery Prodrug
Dictates the analytical context: reaction monitoring vs. bioanalysis.
Typical Matrix
Organic Solvents, Reaction Buffers
Plasma, Cell Lysates, Tissue Homogenates
Complex biological matrices require more extensive sample cleanup and can cause ion suppression.
Precursor Ion [M+H]⁺
~m/z 417.1
~m/z 550.2 (for Phenyl, Alanine ethyl ester)
The precursor mass is a direct function of the activating/protecting groups used.
Primary Fragment Ion
[AMP+H]⁺ (m/z 348.1)
[M - Aryloxy]⁺ or [M - Amino Acid Ester]⁺
The most labile bond dictates the primary fragmentation. For morpholidate, it's the P-N bond. For ProTides, it can be the ester or P-OAr bond.
Characteristic Neutral Loss
Morpholine (87.1 Da)
Phenol (94.1 Da)
This signature loss is the most reliable transition for targeted quantification (MRM).
Optimal LC Method
HILIC or Ion-Pairing RP
Reversed-Phase (C18)
The high polarity of AMP-morpholidate requires specialized chromatography for retention, whereas ProTides are more amenable to standard RP methods.[11]
Analytical Challenges
Poor retention on C18, potential for hydrolysis
Complex metabolite profile, matrix effects
Each molecule class has unique properties that must be addressed with specific analytical strategies.
Part 3: Experimental Protocols
The following protocols are provided as a robust starting point. As a Senior Application Scientist, I must emphasize that optimization, particularly of collision energy and chromatographic gradients, is essential for each specific derivative and mass spectrometer.
Protocol 1: LC-MS/MS Analysis of Adenosine 5'-Monophosphomorpholidate
This method is designed for monitoring the synthesis and purity of AMP-morpholidate from a reaction mixture.
Sample Preparation:
Quench the reaction by diluting 10 µL of the reaction mixture into 990 µL of a 50:50 acetonitrile/water solution.
Vortex thoroughly.
If particulates are present, centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an LC vial.
Liquid Chromatography (HILIC):
Column: Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm.
Mobile Phase A: Water with 10 mM Ammonium Acetate, pH 9.0 (adjusted with ammonium hydroxide).
Mobile Phase B: Acetonitrile.
Flow Rate: 0.4 mL/min.
Gradient:
0.0 min: 85% B
5.0 min: 50% B
5.1 min: 85% B
7.0 min: 85% B
Injection Volume: 5 µL.
Column Temperature: 40 °C.
Rationale: HILIC (Hydrophilic Interaction Liquid Chromatography) is chosen for its superior ability to retain highly polar compounds like nucleotides, which would otherwise elute in the void volume of a standard C18 column.[11] The basic pH helps to keep the morpholine nitrogen unprotonated, improving peak shape.
Collision Energy: Optimize for your instrument (typically 15-25 eV for the primary transition).
Rationale: Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, filtering out background noise.[12]
Protocol 2: LC-MS/MS Bioanalysis of an Adenosine Phosphoramidate (ProTide) in Cell Lysate
This method is designed for quantifying a ProTide prodrug in a biological matrix, demonstrating a contrasting application.
Sample Preparation (Protein Precipitation & LLE):
To 50 µL of cell lysate, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
Vortex for 1 minute to precipitate proteins.
Centrifuge at 16,000 x g for 10 minutes at 4 °C.
Transfer the supernatant to a new tube.
Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge for 5 minutes.
Freeze the sample at -80 °C for 10 minutes to freeze the lower aqueous layer.
Decant and discard the upper organic (MTBE) layer.
Evaporate the remaining aqueous/acetonitrile layer to dryness under a stream of nitrogen.
Reconstitute in 100 µL of 10% acetonitrile in water and inject.
Rationale: This multi-step cleanup is crucial for bioanalysis. Protein precipitation removes the bulk of proteins, while the liquid-liquid extraction (LLE) with MTBE removes lipids and other non-polar interferences that can cause significant ion suppression.
Liquid Chromatography (Reversed-Phase):
Column: Waters ACQUITY UPLC BEH C18, 130Å, 1.7 µm, 2.1 mm X 50 mm.
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Flow Rate: 0.5 mL/min.
Gradient:
0.0 min: 5% B
3.0 min: 95% B
3.5 min: 95% B
3.6 min: 5% B
5.0 min: 5% B
Injection Volume: 10 µL.
Column Temperature: 45 °C.
Rationale: The ProTide is significantly more hydrophobic than AMP-morpholidate, allowing for excellent retention and separation on a standard C18 column. Acidic mobile phase ensures consistent protonation for positive mode ESI.
Mass Spectrometry (Triple Quadrupole):
Ionization Mode: ESI Positive.
MRM Transitions: These must be determined empirically for the specific ProTide. For the example (Phenyl, Ala-OEt), transitions might look like:
550.2 -> 456.1 (Neutral loss of Phenol)
550.2 -> 348.1 (Loss of all prodrug moieties to yield [AMP+H]⁺)
Collision Energy: Optimize for each transition.
Rationale: A validated method for bioanalysis will typically include at least two MRM transitions per analyte to ensure identity confirmation according to regulatory guidelines.
Conclusion and Future Perspectives
The mass spectrometric analysis of Adenosine 5'-monophosphomorpholidate derivatives is a mature and reliable science, anchored by the predictable fragmentation of the P-N morpholidate bond. The primary analytical choice revolves around implementing HILIC for effective chromatographic separation. When compared to alternatives like aryl phosphoramidate prodrugs, the key differentiator is the analytical objective: synthetic chemistry support versus complex bioanalysis. The former demands speed and specificity in a clean matrix, while the latter requires extensive sample preparation and validation to overcome biological interferences.
As drug development continues to leverage increasingly complex nucleotide-based therapeutics, from antibody-drug conjugates with phosphoramidate linkers to novel mRNA capping agents, the principles outlined in this guide will remain fundamental.[8] The continued evolution of high-resolution mass spectrometry (HRMS) platforms like Orbitrap and TOF will further empower researchers, enabling not only targeted quantification but also comprehensive metabolite identification and impurity profiling in a single analysis, pushing the boundaries of molecular characterization.
References
Adenosine quantification. (n.d.).
Adenosine 5' monophosphate - mzCloud. (2016, October 11). Retrieved from [Link]
The emergence of imaging mass spectrometry in drug discovery and development: Making a difference by driving decision making. (n.d.). PMC. Retrieved from [Link]
Advances in Bioconjugation. (n.d.). PMC. Retrieved from [Link]
Inhibition of trifluoperazine-induced DNA fragmentation by cyclic AMP mediated signaling. (1999, December 31). Retrieved from [Link]
Synthesis and biodistribution of [11C]adenosine 5'-monophosphate ([11C]AMP). (2005, May 15). PubMed. Retrieved from [Link]
LC/MS determination of the intracellular concentration of two novel aryl phosphoramidate prodrugs of PMPA and their metabolites in dog PBMC. (2001, April 15). PubMed. Retrieved from [Link]
Mass spectrometry-based measurements of cyclic adenosine monophosphate in cells, simplified using reversed phase liquid chromatography with a polar characterized stationary phase. (2020, December 1). PubMed. Retrieved from [Link]
Fragmentation pattern with corresponding losses and reporter ions of adenosine monophosphate in adenylylated peptides. (n.d.). ResearchGate. Retrieved from [Link]
Mass Spectrometry as a Workhorse for Preclinical Drug Discovery: Special Emphasis on Drug Metabolism and Pharmacokinetics. (2019, July 31). IntechOpen. Retrieved from [Link]
Homocoupled AMP-morpholidate side-product (Ap(M)pA). (n.d.). ResearchGate. Retrieved from [Link]
Prodrugs of Phosphates and Phosphonates. (2008, February 1). Journal of Medicinal Chemistry. Retrieved from [Link]
The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples. (2025, December 15). ResearchGate. Retrieved from [Link]
Mass spectrometric characterization of a series of adenosylated peptides acting as bisubstrate analogs of protein kinases. (n.d.). PubMed. Retrieved from [Link]
Efficient synthesis of nucleoside aryloxy phosphoramidate prodrugs utilizing benzyloxycarbonyl protection. (n.d.). PMC. Retrieved from [Link]
Quantification of Adenosine Mono-, Di- and Triphosphate from Royal Jelly using Liquid Chromatography - Tandem Mass Spectrometry. (2026, January 31). ResearchGate. Retrieved from [Link]
Mass spectrometry applications for drug discovery and development. (2021, February 18). Drug Target Review. Retrieved from [Link]
Adenosine 5'-monophosphate (Compound). (n.d.). Exposome-Explorer - IARC. Retrieved from [Link]
Optimization of an Enrichment and LC-MS/MS Method for the Analysis of Glyphosate and Aminomethylphosphonic Acid (AMPA) in. (2016, October 3). Longdom Publishing. Retrieved from [Link]
Mass Spectrometry for Drug Discovery and Drug Development. (2013, March 11). Wiley Analytical Science. Retrieved from [Link]
Adenosine, N-(trimethylsilyl)-2',3'-bis-O-(trimethylsilyl)-, 5' - the NIST WebBook. (n.d.). Retrieved from [Link]
Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (n.d.). Retrieved from [Link]
Tandem MS (MS/MS) fragmentation spectra for 5′, 3′, and 2′ adenosine... (n.d.). ResearchGate. Retrieved from [Link]
Phosphoramidate Derivatives of Betulin, New Molecules with Promising Biological Activity: Synthesis and Characterization. (2026, March 11). MDPI. Retrieved from [Link]
Fluorogenic Imaging Enables the Identification of Phosphoramidate Antibody–Drug Conjugate Linkers. (n.d.). ChemRxiv. Retrieved from [Link]
Mass Spectrometry as a Workhorse for Preclinical Drug Discovery: Special Emphasis on Drug Metabolism and Pharmacokinetics. (n.d.). ResearchGate. Retrieved from [Link]
Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. (n.d.). Retrieved from [Link]
Determination of Methylphosphonofluoridic Acid in the Environment by Derivatization and LC/MS/MS Analysis. (2025, December 2). MDPI. Retrieved from [Link]
Synthesis process of adenosine aose monophosphate. (n.d.). Google Patents.
Adenosine 5'-monophosphomorpholidate vs phosphoramidite chemistry efficiency
Title: Comparative Efficiency Guide: Adenosine 5'-Monophosphomorpholidate vs. Phosphoramidite Chemistry in Nucleic Acid Synthesis Introduction: Divergent Pathways in Nucleotide Chemistry In the rapidly expanding fields o...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Efficiency Guide: Adenosine 5'-Monophosphomorpholidate vs. Phosphoramidite Chemistry in Nucleic Acid Synthesis
Introduction: Divergent Pathways in Nucleotide Chemistry
In the rapidly expanding fields of synthetic biology, mRNA therapeutics, and oligonucleotide drug development, the choice of coupling chemistry dictates both the scalability and the structural limits of the final product. Two distinct chemical paradigms have historically dominated the synthesis of complex nucleic acids and nucleotide cofactors: Phosphoramidite chemistry and Adenosine 5'-monophosphomorpholidate (AMP-morpholidate) chemistry .
While phosphoramidite chemistry is the undisputed gold standard for automated, solid-phase internucleotide phosphodiester (P-O-C) linkage[1], AMP-morpholidate chemistry remains a classical, highly specific solution-phase method for synthesizing pyrophosphate (P-O-P) bonds, such as those found in mRNA 5'-cap structures, NAD+/FAD analogs, and nucleotide sugars[2].
This guide objectively compares the mechanistic causality, coupling efficiency, and practical workflows of both methods, providing drug developers with the experimental data needed to optimize their synthesis pipelines.
Mechanistic Causality: P(III) vs. P(V) Reactivity
The fundamental difference in efficiency between these two methods stems from the oxidation state and electrophilicity of the phosphorus center during the coupling step.
Phosphoramidite Chemistry: The Power of P(III)
Phosphoramidites utilize a trivalent phosphorus P(III) center. The diisopropylamino group serves as an excellent leaving group when protonated by a weak acid (e.g., 5-ethylthio-1H-tetrazole). Because P(III) is highly nucleophilic and sterically accessible, the coupling reaction with a free 5'-hydroxyl group is nearly instantaneous, typically achieving >99% efficiency within 2 to 5 minutes[1]. The unstable phosphite triester intermediate is subsequently oxidized to a stable P(V) phosphate using iodine and water. This separation of coupling and oxidation is the mechanistic secret to its unprecedented speed and efficiency.
AMP-Morpholidate Chemistry: The Stability of P(V)
AMP-morpholidate relies on a pentavalent phosphorus P(V) center. It is synthesized by reacting adenosine monophosphate (AMP) with morpholine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC)[3]. To form a pyrophosphate bond, a second phosphate group must act as a nucleophile and attack the P(V) center, displacing the morpholine leaving group. Because P(V) is less electrophilic and more sterically hindered than P(III), this reaction is kinetically slow. Even in optimized anhydrous solvents (like DMF or pyridine) and sometimes requiring divalent metal catalysts (e.g., ZnCl2 or MgCl2), the coupling requires 24 to 72 hours and typically yields 40–80%[4][5].
Quantitative Efficiency Comparison
The following table summarizes the operational and kinetic differences between the two methodologies, derived from standard industrial and academic benchmarks.
Parameter
Phosphoramidite Chemistry
AMP-Morpholidate Chemistry
Phosphorus Valence
P(III) during coupling, oxidized to P(V)
P(V) throughout the reaction
Primary Bond Formed
Phosphodiester (P-O-C)
Pyrophosphate (P-O-P)
Coupling Time
2 – 5 minutes
24 – 72 hours
Coupling Efficiency
> 99% per cycle
40% – 80% overall yield
Phase
Solid-phase (Automated)
Solution-phase (Batch)
Moisture Sensitivity
Extreme (< 10 ppm H₂O required)
Moderate (Anhydrous conditions preferred)
Primary Applications
DNA/RNA oligos, siRNAs, ASOs
mRNA Cap analogs, NAD/FAD, nucleotide sugars
Visualizing the Workflows
To understand the operational divergence, the following diagram illustrates the kinetic pathways and intermediate states of both chemistries.
To ensure scientific integrity and reproducibility, below are the self-validating protocols for both chemical approaches. Each protocol contains built-in quality control checkpoints.
Objective: High-efficiency synthesis of a phosphodiester linkage.
Detritylation: Wash the solid support (CPG resin) with 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
Validation Checkpoint: The effluent will turn bright orange (dimethoxytrityl cation release). Monitor UV absorbance at 498 nm to quantify deprotection efficiency.
Coupling: Co-inject 0.1 M nucleoside phosphoramidite (in anhydrous Acetonitrile) and 0.25 M 5-ethylthio-1H-tetrazole (activator). Allow to react for 3 minutes.
Capping: Flush with Acetic Anhydride and N-Methylimidazole (NMI) to acetylate any unreacted 5'-hydroxyl groups, preventing deletion mutations[1].
Oxidation: Treat with 0.02 M Iodine in THF/Pyridine/H₂O to oxidize the unstable phosphite triester to a stable phosphate[2].
Validation Checkpoint: Cleave a micro-aliquot using concentrated aqueous ammonia and analyze via LC-MS. A single major peak indicates >99% stepwise yield.
Protocol B: Synthesis of a Dinucleoside Pyrophosphate via AMP-Morpholidate (Solution-Phase)
Objective: Synthesis of a P-O-P linkage (e.g., AppA or NAD analog).
Preparation of AMP-Morpholidate: Dissolve AMP (free acid) in a 1:1 mixture of water and tert-butanol. Add morpholine (4 eq.) and heat to reflux. Dropwise, add a solution of Dicyclohexylcarbodiimide (DCC, 4 eq.) in tert-butanol over 3 hours[3].
Validation Checkpoint: Filter the precipitated dicyclohexylurea (DCU). Analyze the filtrate via ³¹P-NMR. A shift from ~0 ppm (AMP) to ~8.2 ppm confirms morpholidate formation[3].
Coupling: Dry the AMP-morpholidate by co-evaporation with anhydrous toluene. Dissolve in anhydrous DMF. Add the target nucleoside monophosphate (as a tri-n-butylamine salt) and a divalent catalyst (e.g., 0.2 M ZnCl₂).
Reaction Incubation: Stir the mixture under an argon atmosphere at room temperature for 3 to 5 days[4].
Purification: Quench the reaction with EDTA to chelate the zinc. Purify the mixture using DEAE-Sephadex ion-exchange chromatography, eluting with a linear gradient of Triethylammonium bicarbonate (TEAB)[3].
Validation Checkpoint: Analyze fractions via ³¹P-NMR. The product will show two coupled doublets (an AB spin system) around -10 to -11 ppm, characteristic of an asymmetric pyrophosphate.
Strategic Conclusion for Drug Developers
While AMP-morpholidate chemistry remains a reliable, classical method for synthesizing pyrophosphate-linked molecules (such as 5'-cap analogs and metabolic cofactors), its reliance on P(V) chemistry fundamentally limits its reaction velocity and overall yield[5]. It is best suited for late-stage, single-step conjugations where the target molecules cannot survive the harsh oxidation or deprotection conditions of other methods.
Conversely, Phosphoramidite chemistry leverages the extreme reactivity of P(III) intermediates to achieve near-quantitative yields in minutes[1]. For modern therapeutic development—including the synthesis of modified mRNAs, siRNAs, and complex oligonucleotide chimeras—phosphoramidite chemistry is vastly superior in efficiency, scalability, and automation potential[2].
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential procedural guidance for the safe and compliant disposal of Adenosine 5'-monophosphomorpholidate (CAS No. 24558-92-7). As a compound utilized in biochemical research, particularly as an intermediate in the synthesis of Flavin Adenine Dinucleotide (FAD), its handling and disposal demand a thorough understanding of its chemical properties and associated hazards to ensure the safety of laboratory personnel and environmental protection.[1][] This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on expertise, safety, and regulatory awareness.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Adenosine 5'-monophosphomorpholidate is not a benign substance. A comprehensive risk assessment is the foundation of any safe disposal plan. The compound's hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), necessitates its treatment as hazardous waste.[3]
The primary hazards associated with this compound are:
Acute Toxicity (Oral, Dermal, Inhalation): Classified as Category 4, indicating that it is harmful if swallowed, in contact with skin, or if inhaled.[3] This broad toxicological threat underscores the need to prevent any direct contact or aerosol generation.
Skin and Eye Irritation: It is a Category 2 irritant for both skin and eyes, capable of causing inflammation and discomfort upon contact.[3]
Suspected Carcinogenicity: As a Category 2 carcinogen, there is sufficient evidence to warrant concern that this substance may cause cancer.[3] This is a critical factor demanding that all waste be contained and disposed of formally to prevent environmental release and long-term health risks.
Specific Target Organ Toxicity: It may cause respiratory irritation (STOT SE 3), highlighting the danger of inhaling the powdered form.[1][3]
Causality of Disposal Choice: Given the compound's acute toxicity, irritant properties, and, most critically, its classification as a suspected carcinogen, the only responsible disposal pathway is through a licensed hazardous waste management service.[4] Standard laboratory decontamination or neutralization procedures are insufficient and inappropriate. The goal is complete containment and destruction by certified professionals, typically via high-temperature incineration.
Proper disposal begins long before the waste container is full. It starts with meticulous handling during experimentation to minimize contamination and ensure waste is correctly segregated at the point of generation.[4][5]
Personal Protective Equipment (PPE): Before handling the compound, whether in pure form or in solution, ensure the following PPE is worn:
A laboratory coat.
Nitrile gloves (or other chemically-resistant gloves).
Safety glasses with side shields or chemical splash goggles.[1]
When handling the powder outside of a certified fume hood, a respirator with a P3 (or N100) particulate filter is mandatory to prevent inhalation.
Waste Segregation:
The cardinal rule of laboratory waste management is to never mix incompatible waste streams.[5][6]
Solid Waste: All disposable materials contaminated with Adenosine 5'-monophosphomorpholidate, such as weigh boats, contaminated gloves, pipette tips, and paper towels, must be collected in a designated solid hazardous waste container.
Liquid Waste: Solutions containing this compound must be collected in a separate, designated liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified and it is permitted by your institution's Environmental Health and Safety (EHS) department.
Sharps Waste: Needles or other sharps contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the compliant disposal of Adenosine 5'-monophosphomorpholidate waste.
Step 1: Container Selection and Preparation
Choose the Right Container: Use only containers approved for hazardous chemical waste.[4] Containers must be made of a material compatible with the waste (e.g., high-density polyethylene for many solutions). They must have a secure, leak-proof screw-top cap.[6]
Initial Labeling: Before adding any waste, the container must be labeled. The label should include the words "Hazardous Waste," the full chemical name "Adenosine 5'-monophosphomorpholidate," and the specific hazards (e.g., "Toxic," "Carcinogen").[5][6]
Step 2: Waste Accumulation
Point of Generation: Accumulate waste in the laboratory at or near the point where it is generated, in what is known as a Satellite Accumulation Area (SAA).[7] This area must be under the control of laboratory personnel.
Keep Containers Closed: Waste containers must remain tightly sealed except when actively adding waste.[6] This prevents the release of vapors and reduces the risk of spills.
Do Not Overfill: Never fill a waste container beyond 80% of its capacity to allow for expansion and prevent spills during transport.[6]
Step 3: Final Labeling and Storage
Complete the Label: Once the container is ready for pickup (i.e., full or the experiment is complete), finalize the hazardous waste tag as required by your institution. This typically includes the accumulation start date, the full chemical name and concentration of all contents, and the laboratory information (Principal Investigator, room number).
Secondary Containment: Store the sealed and labeled waste container in a designated, secure secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[4]
Storage Location: The SAA should be away from ignition sources and incompatible chemicals.
Step 4: Arranging for Disposal
Contact EHS: Follow your institution's specific procedures to request a pickup of the hazardous waste. This is typically handled by the Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.[5]
Documentation: Maintain all records and manifests associated with the hazardous waste disposal as required by the EPA's Resource Conservation and Recovery Act (RCRA) and local regulations.[4][7]
Decontamination and Spill Management
Decontamination:
All non-disposable labware (e.g., glassware) that has come into contact with the compound must be decontaminated.
Rinse the equipment with a suitable solvent (one in which the compound is soluble, like water or methanol) three times.[1]
Collect the initial rinsate as hazardous liquid waste. Subsequent rinses may be disposable down the drain depending on institutional policy, but it is best practice to collect all rinses as hazardous waste.
Spill Management:
Evacuate: If a significant amount of powder is spilled, evacuate the immediate area to prevent inhalation.
Secure the Area: Restrict access to the spill area.
Report: Notify your laboratory supervisor and institutional EHS department immediately.
Clean-up (if trained): Only personnel trained in hazardous spill response should perform the cleanup. For a small spill of powder, carefully cover it with an absorbent material and then gently sweep it into a designated hazardous waste container. Avoid raising dust. For liquid spills, use a chemical spill kit to absorb the material. All cleanup materials must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Adenosine 5'-monophosphomorpholidate.